1-Methyl-1H-pyrazol-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-3-2-4(7)5-6/h2-3H,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIISOYLZJJYTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465321 | |
| Record name | 1-Methyl-1H-pyrazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52867-35-3 | |
| Record name | 1-Methyl-1H-pyrazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazol-3(2H)-one, a heterocyclic organic compound, and its derivatives are of significant interest in the fields of medicinal chemistry and materials science. The pyrazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its synthesis and potential biological relevance.
Tautomerism
A critical aspect of the chemistry of this compound is its existence in tautomeric forms. It is in equilibrium with its tautomer, 1-methyl-1H-pyrazol-3-ol. The predominant form can be influenced by the solvent, pH, and whether the compound is in a solid or solution state. This tautomerism is a key consideration for its reactivity, spectroscopic characterization, and biological interactions.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | PubChem[1] |
| Molecular Weight | 98.10 g/mol | PubChem[1] |
| CAS Number | 52867-35-3 | PubChem[1] |
| Melting Point | 126-127 °C | MySkinRecipes[2] |
| Boiling Point | Not experimentally determined | - |
| Aqueous Solubility | Not experimentally determined | - |
| pKa | Not experimentally determined | - |
| LogP (XLogP3-AA) | -0.1 | PubChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These are general procedures applicable to organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is the melting point of the compound. For a pure substance, this range is typically narrow (0.5-1 °C).
Boiling Point Determination (for liquids)
While this compound is a solid at room temperature, a general procedure for determining the boiling point of a liquid is provided for context.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or Bunsen burner
-
Liquid paraffin or other suitable heating bath fluid
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated gently in the Thiele tube containing the heating fluid.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in water.
Apparatus:
-
Scintillation vials or flasks with screw caps
-
Shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
An excess amount of solid this compound is added to a known volume of deionized water in a vial.
-
The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of the dissolved compound in the diluted supernatant is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry, by comparing to a standard curve of known concentrations.
pKa Determination (Potentiometric Titration)
The pKa is a measure of the acidity of a compound.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is constructed by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnel or vials
-
n-Octanol and water (mutually saturated)
-
Shaker
-
Analytical instrument (e.g., HPLC, UV-Vis)
Procedure:
-
A known amount of this compound is dissolved in a mixture of pre-saturated n-octanol and water.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Synthesis and Reactivity
The synthesis of this compound can be achieved through the cyclization of appropriate precursors. A common synthetic route involves the reaction of a β-ketoester with methylhydrazine.
Caption: A generalized workflow for the synthesis of this compound.
The pyrazolone ring is a versatile scaffold for further chemical modifications. The active methylene group at the C4 position is particularly reactive towards electrophiles, allowing for the introduction of various functional groups.
Biological Context and Signaling Pathways
Pyrazolone derivatives have been shown to possess a wide array of biological activities, with many acting as potent antioxidants. Some derivatives, like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are known to exert their neuroprotective effects by scavenging free radicals and modulating key signaling pathways involved in oxidative stress response.[3] A plausible mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Potential signaling pathways modulated by pyrazolone derivatives.
Conclusion
This compound is a compound with significant potential, stemming from the versatile chemistry of the pyrazolone core. While a complete experimental physicochemical profile is not yet fully documented in publicly available literature, this guide provides the foundational knowledge and standardized methodologies for its comprehensive characterization. Further research into its specific biological activities and mechanism of action is warranted to fully elucidate its potential applications in drug development and other scientific disciplines.
References
- 1. 1-methyl-1H-pyrazol-3-ol | C4H6N2O | CID 11423563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 3. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
An In-depth Technical Guide on the Tautomerism of 1-Methyl-1H-pyrazol-3(2H)-one
This technical guide provides a comprehensive overview of the tautomeric behavior of 1-methyl-1H-pyrazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. The dynamic equilibrium between its different tautomeric forms is a critical determinant of its physicochemical properties, reactivity, and biological activity. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Pyrazolone Tautomerism
Pyrazolones are a class of five-membered heterocyclic compounds that exhibit prototropic tautomerism, a phenomenon involving the migration of a proton between two or more sites within the molecule. For this compound, three principal tautomeric forms are considered: the NH-form (this compound), the OH-form (1-methyl-1H-pyrazol-3-ol), and the CH-form (1-methyl-1,2-dihydro-pyrazol-3-one). The equilibrium between these tautomers is influenced by various factors, including the solvent, temperature, and the nature of substituents on the pyrazole ring.[1][2][3][4]
The study of pyrazolone tautomerism is crucial as the predominant tautomer can dictate the molecule's hydrogen bonding capacity, lipophilicity, and interaction with biological targets. Both experimental and computational methods are employed to elucidate the tautomeric preferences of these compounds.
Tautomeric Forms of this compound
The three primary tautomers of this compound are depicted below. The equilibrium between these forms is a key aspect of the molecule's chemistry.
Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomer Distribution
The relative populations of the tautomers of pyrazolones have been quantified using various spectroscopic and computational techniques. The following tables summarize key findings for close analogs of this compound, which provide valuable insights into its likely behavior.
Table 1: Tautomer Distribution of 1,3-Dimethyl-5-pyrazolone in Different Solvents [5][6]
| Tautomer | Proportional Amount in DMSO-d6 (%) | Proportional Amount in CDCl3 (%) |
| OH-form | 70 ± 5 | - |
| CH-form | 20 ± 5 | Predominant |
| NH-form | 2 ± 5 | - |
Table 2: Tautomer Distribution of 1-Phenyl-3-methyl-5-pyrazolone in Different Solvents [5]
| Tautomer | Proportional Amount in DMSO-d6 (%) | Proportional Amount in CDCl3 (%) |
| OH-form | 81 ± 5 | - |
| CH-form | 13 ± 5 | Predominant |
| NH-form | 6 ± 5 | - |
These data indicate a strong solvent-dependent equilibrium. In the polar, hydrogen-bond-accepting solvent DMSO-d6, the OH-form is predominant for these N-methyl and N-phenyl analogs. Conversely, in the less polar solvent CDCl3, the CH-form is the major species.
Experimental and Computational Methodologies
A combination of experimental and theoretical approaches is typically employed to study pyrazolone tautomerism.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[7]
-
¹H NMR: The chemical shifts of protons attached to the pyrazole ring and the substituent groups are sensitive to the tautomeric form. For instance, the presence of a methylene group (CH₂) signal is characteristic of the CH-form, while a hydroxyl (OH) proton signal indicates the OH-form.[2][8] The relative integrals of these signals can be used to determine the tautomer ratios.[5]
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3, C4, and C5, differ significantly between tautomers.[9] Comparison of the experimental spectra with those of "fixed" O-methyl and N-methyl derivatives, which mimic the OH and NH forms respectively, aids in the unambiguous assignment of the tautomeric structures.[9]
-
¹⁵N NMR: The nitrogen chemical shifts are also highly indicative of the hybridization state and chemical environment of the nitrogen atoms, providing further evidence for the predominant tautomeric form.[9]
UV-Vis Spectroscopy: The electronic absorption spectra of pyrazolones are dependent on the conjugated system, which varies between the different tautomers. By comparing the experimental spectra with those of fixed derivatives or with theoretically calculated spectra, the predominant tautomer in solution can be identified.[10]
X-ray Crystallography: This technique provides definitive evidence of the tautomeric form present in the solid state.[9]
Computational Methods
Density Functional Theory (DFT): DFT calculations are widely used to predict the relative stabilities of tautomers.[11][12][13]
-
Geometry Optimization: The molecular geometries of the different tautomers are optimized to find the lowest energy conformations.
-
Energy Calculations: The relative electronic energies and Gibbs free energies of the optimized structures are calculated to determine their relative stabilities in the gas phase.
-
Solvent Effects: The influence of different solvents on the tautomeric equilibrium is modeled using methods such as the Polarizable Continuum Model (PCM).[12]
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the tautomeric equilibrium and a typical workflow for its investigation.
Prototropic tautomerism in this compound.
Workflow for the study of pyrazolone tautomerism.
Conclusion
The tautomerism of this compound is a complex equilibrium between the OH, NH, and CH forms. The predominant tautomer is highly dependent on the solvent environment, with the OH-form favored in polar solvents and the CH-form in non-polar media, as suggested by studies on closely related analogs. A thorough understanding of this tautomeric behavior, achieved through a combination of advanced spectroscopic and computational methods, is essential for the rational design and development of novel pyrazolone-based therapeutic agents.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. tandfonline.com [tandfonline.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Methyl-1H-pyrazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-pyrazol-3(2H)-one (also known as 1-methyl-3-pyrazolone), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this molecule.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its closely related derivatives. Due to the tautomeric nature of pyrazolones, spectral data can vary with the solvent and substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Pyrazolone Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 3-methyl-1H-pyrazol-5(4H)-one | DMSO-d6 | 2.07 (s, 3H), 5.20 (s, 1H), 10.50 (s, 2H) | -CH₃, -CH₂, -NH |
| 1-phenyl-3-methyl-pyrazolone-5 | CDCl₃ | 2.32 (s, 3H), 6.27 (s, 1H), 7.20-8.20 (m, 10H) | -CH₃, C=CH, 2 x C₆H₅ |
Table 2: ¹³C NMR Spectroscopic Data of Pyrazolone Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 3-methyl-1-phenyl-5-pyrazolone | CDCl₃ | 22.1, 122.0, 125.1, 128.0, 129.5, 139.8, 144.1, 147.9, 158.5 | -CH₃, Aromatic C, C=O |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data of Pyrazolone Derivatives
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 3-methyl-1H-pyrazol-5(4H)-one | 3380, 1650, 1542 | N-H stretch, C=O stretch, C=N stretch |
| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 1663, 1615, 1570 | C=O stretch, C=N, C=C stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Pyrazolone Derivatives
| Compound | Ionization Method | m/z | Assignment |
| 3-methyl-1H-pyrazol-5(4H)-one | EI | 99 | [M]⁺ |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | EI | 271 | [M]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are based on standard practices for the analysis of pyrazolone derivatives.[1][2][3]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolone derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A 400 or 500 MHz NMR spectrometer is typically used.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.[3] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.[3]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct insertion probe for solids, or injection into a gas chromatograph for volatile compounds).
-
Ionization: Electron ionization (EI) is a common technique for this class of compounds.[1]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
In-Depth Technical Guide: 1-Methyl-1H-pyrazol-3(2H)-one (CAS 52867-35-3)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information and Properties
1-Methyl-1H-pyrazol-3(2H)-one, also known as 3-Hydroxy-1-methyl-1H-pyrazole, is a heterocyclic organic compound. It belongs to the pyrazolone class of compounds, which are known for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and dyes.
Synonyms: 3-Hydroxy-1-methyl-1H-pyrazole, 1-Methyl-3-pyrazolone, 1-Methyl-1,2-dihydro-3H-pyrazol-3-one
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 52867-35-3 | [1][2] |
| Molecular Formula | C₄H₆N₂O | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 124-128 °C | [1] |
| Assay | 96% | [1] |
| InChI Key | WIISOYLZJJYTHT-UHFFFAOYSA-N | [1] |
| SMILES | CN1C=CC(O)=N1 | [1] |
Synthesis and Manufacturing
A general method for the synthesis of this compound involves the reaction of methyl 3-methoxyacrylate with monomethylhydrazine.
Experimental Protocol: General Synthesis
Materials:
-
Methanol
-
35% Monomethylhydrazine aqueous solution
-
Methyl 3-methoxyacrylate
-
17% Sodium hydroxide aqueous solution
Procedure:
-
In a 250 mL flask, combine 70 g of methanol and 60.5 g (0.46 mol) of a 35% aqueous solution of monomethylhydrazine.
-
Maintain the reaction temperature at 25 °C.
-
Slowly add 47.8 g (0.40 mol) of methyl 3-methoxyacrylate dropwise over a period of 25 minutes.
-
Throughout the addition and for the subsequent 6 hours of stirring, maintain the pH of the reaction mixture at 12 by the parallel dropwise addition of a 17% aqueous NaOH solution.
Pharmacological Information and Mechanism of Action
While specific pharmacological data for this compound is limited in publicly available literature, the broader class of pyrazole and pyrazolone derivatives has been extensively studied and shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
A study on the parent compound, pyrazole (1,2-diazole), has shed light on a potential mechanism of action involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses and cell proliferation and is often dysregulated in cancer.
The study on pyrazole demonstrated that it can suppress the invasion of A549 lung cancer cells by inhibiting the activation of TNF-α and NF-κB-p65. This leads to the upregulation of E-cadherin and downregulation of matrix metalloproteinase-2 (MMP-2), key proteins involved in cell adhesion and metastasis.[3]
Signaling Pathway of Pyrazole's Anti-inflammatory and Anti-metastatic Action
Caption: Potential mechanism of pyrazole derivatives in inhibiting cell invasion.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound dilutions to the respective wells. Include a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (solvent only).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the product formation (e.g., Prostaglandin F2α) using a colorimetric or fluorometric method as per the kit instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental Workflow
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolone Core: A Technical Guide to its Discovery, History, and Enduring Legacy in Drug Development
Introduction: The pyrazolone structural motif represents a cornerstone in the history of medicinal chemistry. As a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, its discovery over a century ago marked the dawn of synthetic pharmaceuticals, moving drug discovery away from its sole reliance on natural products. The journey of pyrazolones, from an accidental discovery to a privileged scaffold in modern therapeutics, offers profound insights into the evolution of drug design and synthesis. This technical guide provides an in-depth exploration of the discovery, historical development, and key experimental foundations of pyrazolone compounds for researchers, scientists, and drug development professionals.
The Serendipitous Discovery of Antipyrine
The history of pyrazolones began in 1883 with the German chemist Ludwig Knorr. While investigating potential synthetic analogues of quinine, Knorr attempted to synthesize quinoline derivatives. His work, however, led to an unexpected outcome: the synthesis of the first pyrazolone-based drug, a compound he named antipyrine (later known as phenazone). This synthesis was achieved through the condensation reaction of ethyl acetoacetate and phenylhydrazine, followed by methylation. The resulting compound, 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibited potent analgesic and antipyretic properties, becoming the first wholly synthetic drug to achieve widespread commercial success and ushering in the era of synthetic pharmaceuticals.
Foundational Synthetic Methodologies
The classical synthesis developed by Knorr remains a fundamental method for creating the pyrazolone core. This approach, known as the Knorr pyrazole synthesis, involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound.
Experimental Protocol: The Knorr Synthesis of Antipyrine (Phenazone)
This protocol outlines the original two-step synthesis of antipyrine from phenylhydrazine and ethyl acetoacetate.
Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of phenylhydrazine and ethyl acetoacetate are mixed.
-
Condensation: The mixture is heated, typically in an oil bath, to a temperature of approximately 100-120 °C. The reaction is often carried out without a solvent, although an inert solvent like ethanol can be used.
-
Reaction Monitoring: The reaction proceeds via a condensation mechanism, with the elimination of ethanol and water. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The resulting solid crude product, 1-phenyl-3-methyl-5-pyrazolone, is then purified by recrystallization, commonly from ethanol or a mixture of ethanol and water.
Step 2: Methylation to form Antipyrine
-
Reaction Setup: The purified 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution in the presence of a base (e.g., sodium hydroxide) to neutralize the acid formed during the reaction.
-
Reflux: The reaction mixture is heated under reflux for several hours until the methylation is complete, as confirmed by TLC.
-
Isolation and Purification: After cooling, the solvent is typically removed under reduced pressure. The residue is then treated with water to precipitate the crude antipyrine. The final product is purified by recrystallization to yield needle-shaped crystals.
Caption: Workflow of the classical Knorr synthesis of antipyrine.
Modern Synthetic Approaches
While the Knorr synthesis is historically significant, modern organic chemistry has introduced more efficient and varied methods for creating pyrazolone derivatives. These include:
-
Microwave and Ultrasound-Assisted Synthesis: These techniques accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.
-
Multi-component Reactions: Strategies like the Hantzsch pyrazole synthesis or variations of the Knoevenagel condensation allow for the one-pot synthesis of complex pyrazolone derivatives from three or more starting materials, improving atom economy and procedural efficiency.
-
Catalyst-Free and Green Protocols: An increasing focus on sustainable chemistry has led to the development of pyrazolone syntheses in environmentally benign solvents like water, often without the need for a catalyst.
Mechanism of Action and Pharmacological Profile
The therapeutic effects of the first generation of pyrazolone drugs are primarily attributed to their role as non-steroidal anti-inflammatory drugs (NSAIDs).
Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism for the analgesic, antipyretic, and anti-inflammatory actions of pyrazolones like antipyrine, aminophenazone, and metamizole is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this conversion, pyrazolone derivatives reduce the production of prostaglandins, thereby alleviating symptoms. Unlike aspirin, the inhibition by some pyrazolones, such as dipyrone, is reversible.
Caption: Pyrazolones inhibit COX enzymes, blocking prostaglandin synthesis.
Diverse Pharmacological Activities
The versatility of the pyrazolone scaffold has allowed for its incorporation into drugs with a wide array of mechanisms and therapeutic uses beyond simple analgesia. This demonstrates the core's value as a "privileged structure" in medicinal chemistry.
-
Free Radical Scavenging: Edaravone, a pyrazolone derivative, functions as a potent free radical scavenger. It is used to treat amyotrophic lateral sclerosis (ALS) and aid in recovery from acute ischemic stroke by protecting neurons from oxidative stress.
-
Uricosuric Activity: Sulfinpyrazone is a uricosuric agent used in the management of gout. It competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys, thereby increasing its excretion.
-
Thrombopoietin Receptor Agonism: Eltrombopag is a small-molecule agonist of the thrombopoietin receptor (c-mpl), stimulating the proliferation and differentiation of megakaryocytes to increase platelet counts. It is used to treat thrombocytopenia.
-
Enzyme Inhibition in Cancer: The pyrazolone core is found in various kinase inhibitors developed for oncology. For instance, Axitinib, which contains a related pyrazole structure, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), crucial for angiogenesis in tumors.
Caption: The versatile pyrazolone scaffold gives rise to diverse bioactivities.
Quantitative Data on Key Pyrazolone Derivatives
The following tables summarize key quantitative data for historically significant and modern pyrazolone-containing drugs, providing a basis for comparison of their pharmacological profiles.
Table 1: Pharmacokinetic and Efficacy Data of Pyrazolone Analgesics
| Compound | Peak Plasma Conc. Time (Oral) | Half-life (t½) | Efficacy Comparison |
| Antipyrine | 1 - 1.5 hours | 5 - 35 hours (variable) | Analgesic and antipyretic. |
| Propyphenazone | 1 - 1.5 hours | 1 - 2 hours | Analgesic and antipyretic. |
| Dipyrone (Metamizole) | 1 - 1.5 hours | ~7 hours (parent drug) ~2 hours (active metabolite) | Oral dose more effective than equal doses of aspirin or paracetamol for postoperative pain. |
Data sourced from references.
Table 2: In Vitro COX Inhibition Data (IC₅₀ Values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Metamizole (active metabolite 4-MAA) | 2.55 | 4.65 | 0.55 (Non-selective) |
| Phenylbutazone | Data varies by species/assay; generally non-selective | Data varies by species/assay; generally non-selective | ~1 |
| Celecoxib (Reference) | ~9.4 | ~0.08 | ~117.5 (Highly COX-2 Selective) |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity index indicates greater selectivity for COX-2. Data is compiled from multiple sources and can vary based on the specific assay conditions.
Clinically Important Pyrazolone-Containing Drugs
The pyrazolone scaffold is a component of numerous drugs approved by the FDA and other regulatory agencies, highlighting its therapeutic versatility.
| Drug Name(s) | Year Introduced (Approx.) | Primary Therapeutic Use(s) | Core Mechanism of Action |
| Antipyrine (Phenazone) | 1887 | Analgesic, antipyretic; used in otic preparations for ear pain. | Non-selective COX inhibition. |
| Aminophenazone | 1897 | Analgesic, antipyretic, anti-inflammatory (largely withdrawn due to agranulocytosis risk). | Non-selective COX inhibition. |
| Metamizole (Dipyrone) | 1922 | Potent analgesic and antipyretic, spasmolytic. | Inhibition of COX-1 and COX-2; potential activity on other pain pathways. |
| Phenylbutazone | 1949 | Anti-inflammatory for arthritis (veterinary and limited human use). | Non-selective COX inhibition. |
| Sulfinpyrazone | 1959 | Uricosuric agent for treating chronic gout. | Inhibition of uric acid reabsorption in the kidney. |
| Edaravone | 2001 (Japan) | Neuroprotective agent for ALS and acute ischemic stroke. | Free radical scavenger. |
| Eltrombopag | 2008 | Treatment of thrombocytopenia. | Thrombopoietin receptor agonist. |
Conclusion
From its unexpected discovery in the late 19th century, the pyrazolone nucleus has proven to be an exceptionally fruitful scaffold for drug development. The initial wave of pyrazolone-based NSAIDs, beginning with antipyrine, fundamentally altered the practice of medicine by providing effective, synthetically accessible options for managing pain and fever. While the toxicity of some early derivatives has limited their use, ongoing research has successfully repurposed the pyrazolone core to create innovative therapeutics that address a wide range of conditions, from neurodegenerative diseases to hematological disorders. The enduring legacy of pyrazolone compounds serves as a powerful testament to the value of chemical synthesis in discovering and optimizing molecules with profound biological activity. The continued exploration of this privileged structure promises to yield new therapeutic agents for years to come.
Unraveling the Stability of 1-Methyl-1H-pyrazol-3(2H)-one: A Theoretical Deep Dive
A Technical Guide for Researchers and Drug Development Professionals
This technical guide delves into the theoretical underpinnings of the stability of 1-Methyl-1H-pyrazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. Understanding the tautomeric preferences and relative stabilities of this compound is paramount for predicting its physicochemical properties, receptor interactions, and metabolic fate. This document summarizes key findings from computational studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying chemical principles.
Tautomeric Landscape of this compound
This compound can exist in several tautomeric forms due to proton migration. The principal tautomers include the keto (CH), enol (OH), and a zwitterionic (NH) form. The equilibrium between these forms is influenced by factors such as the solvent environment and substitution patterns. Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers.
The three main tautomeric forms are:
-
This compound (Keto form): The most commonly depicted form.
-
1-Methyl-1H-pyrazol-3-ol (Enol form): An aromatic tautomer.
-
1-Methyl-3-oxido-1H-pyrazol-1-ium (Zwitterionic form): A charge-separated species.
Computational studies have shown that the relative stability of these tautomers can be significantly influenced by the surrounding medium. In the gas phase, the keto form is generally predicted to be the most stable. However, in polar solvents, the enol and zwitterionic forms can be stabilized through hydrogen bonding and dipole-dipole interactions.
Quantitative Analysis of Tautomer Stability
The relative energies of the tautomers of pyrazolone derivatives have been investigated using various computational methods. The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate energy predictions.
| Tautomer | Computational Method | Basis Set | Solvent | Relative Energy (kcal/mol) | Reference |
| This compound | B3LYP | 6-311++G(d,p) | Gas Phase | 0.00 | [1] |
| 1-Methyl-1H-pyrazol-3-ol | B3LYP | 6-311++G(d,p) | Gas Phase | ~5 | [2] |
| This compound | B3LYP | 6-311++G(d,p) | Water | 0.00 | [1] |
| 1-Methyl-1H-pyrazol-3-ol | B3LYP | 6-311++G(d,p) | Water | Lowered vs. Gas Phase | [1] |
Note: The relative energy values are approximate and can vary based on the specific computational setup. The trend of the keto form being more stable in the gas phase is a consistent finding in related pyrazole systems.
Experimental and Computational Protocols
The theoretical investigation into the stability of this compound and its derivatives typically involves the following methodologies:
Computational Chemistry Protocols (DFT)
-
Structure Optimization: The geometries of all possible tautomers are optimized to find the minimum energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Solvation Effects: The influence of different solvents is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
A common computational approach involves geometry optimization and frequency calculations at the B3LYP/6-31G(d) level of theory.[3] More accurate energy calculations are often performed using the B3LYP functional with the larger 6-311++G(d,p) basis set.[1]
Experimental Protocols (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to study tautomeric equilibria in solution.
-
Sample Preparation: The compound is dissolved in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the effect of solvent polarity.
-
Spectrum Acquisition: ¹H and ¹³C NMR spectra are recorded.
-
Data Analysis: The chemical shifts and the integration of signals corresponding to specific protons or carbons in different tautomeric forms are analyzed to determine their relative populations. For instance, the presence of distinct signals for the methylene group in the keto form and the methine group in the enol form allows for their quantification.[3]
Visualizing Tautomeric Equilibrium and Computational Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Tautomeric equilibrium of this compound.
Caption: A typical DFT workflow for studying tautomer stability.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
Solubility Profile of 1-Methyl-1H-pyrazol-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1-Methyl-1H-pyrazol-3(2H)-one, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound is critical for its efficient use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates a typical workflow for these procedures.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in publicly available literature. However, the following data has been compiled from chemical supplier information. It is important to note that some of this data may be based on computational predictions rather than experimental determination.
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Water | Not Specified | 12.5 mg/mL | Not Specified | Ambeed |
| Water | Not Specified | 60.5 mg/mL | Calculated (LogS = -0.21) | Ambeed |
Note: The discrepancy between the two water solubility values from the same source suggests one is likely a raw data point and the other is a calculated value from a model. Experimental verification is recommended.
Qualitative descriptions from various sources indicate that pyrazole derivatives can be soluble in polar organic solvents like ethanol, methanol, and acetone, particularly upon heating. For less polar pyrazoles, solvent mixtures such as hexane/ethyl acetate may be effective.[1]
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for determining the solubility of a solid compound like this compound. These methods are fundamental in organic chemistry and are widely applicable.
Single-Solvent Solubility Determination (Equilibrium Method)
This method is used to determine the saturation solubility of a compound in a single solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for a set period (typically 24-72 hours) to ensure the solution reaches saturation. The shaking facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial or a volumetric flask. This step is critical to remove any undissolved solid particles.
-
Quantification: Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., by measuring absorbance at a specific wavelength with a UV-Vis spectrophotometer and using a calibration curve, or by HPLC).
-
Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as g/100 mL or mg/mL.
Recrystallization-Based Solvent Screening
Recrystallization is a purification technique that relies on the differential solubility of a compound in a solvent at different temperatures.[2] The process of finding a suitable recrystallization solvent also provides valuable qualitative and semi-quantitative solubility information.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, hexane)
-
Test tubes
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
Procedure:
-
Initial Solubility Test: Place a small, known amount (e.g., 20-30 mg) of the compound into a test tube.
-
Room Temperature Test: Add the test solvent dropwise at room temperature, vortexing after each addition, up to a volume of approximately 1 mL. Observe if the compound dissolves. An ideal recrystallization solvent will not dissolve the compound at room temperature.
-
Hot Solubility Test: If the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent.[3] Continue to add the hot solvent dropwise until the solid dissolves completely. Record the amount of solvent required. A good solvent will dissolve the compound when hot.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Observe for the formation of crystals.[3] The formation of a significant amount of crystals indicates a suitable single solvent for recrystallization and provides information about its solubility profile.
-
Two-Solvent System: If no single solvent is ideal, a two-solvent system can be tested.[3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy, indicating the onset of precipitation. The solution is then reheated to clarify and cooled slowly to allow for crystallization.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a compound and selecting an appropriate recrystallization solvent system.
Caption: Workflow for solubility testing and recrystallization solvent selection.
References
A Technical Guide to Quantum Chemical Calculations of Pyrazole Tautomers for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to the study of pyrazole tautomerism, a critical consideration in the field of medicinal chemistry and drug development. Pyrazoles are a class of heterocyclic compounds that are integral to many pharmaceutical agents.[1] Their inherent ability to exist in different tautomeric forms can significantly influence their physicochemical properties, reactivity, and, most importantly, their biological activity.[1][2] Understanding the relative stabilities and properties of these tautomers is therefore paramount for rational drug design.
Theoretical Foundations of Pyrazole Tautomer Calculations
The tautomerism of pyrazoles, specifically prototropic annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] Quantum chemical calculations have emerged as a powerful tool to investigate this phenomenon, providing insights that can be difficult to obtain through experimental methods alone. The most commonly employed computational methods for studying pyrazole tautomers are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[3][4][5][6]
Density Functional Theory (DFT): DFT methods are a popular choice due to their favorable balance between computational cost and accuracy.[7] Functionals such as B3LYP are frequently used in conjunction with basis sets like 6-311++G(d,p) to model the electronic structure and geometry of pyrazole tautomers.[1][5]
Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially when electron correlation effects are significant, MP2 calculations are often employed.[3][4] These are typically performed with basis sets such as 6-311++G** or cc-pVTZ to provide a more rigorous description of the system's energy.[8]
The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are widely used. The inclusion of polarization and diffuse functions is generally recommended to accurately describe the electronic distribution and non-covalent interactions in these systems.
Quantitative Analysis of Pyrazole Tautomers
Quantum chemical calculations provide a wealth of quantitative data that can be used to compare the properties of different pyrazole tautomers. The most critical of these is the relative energy, which indicates the thermodynamic stability of each tautomer. Other important properties include geometric parameters (bond lengths and angles) and dipole moments.
Table 1: Calculated Relative Energies of Substituted Pyrazole Tautomers
| Substituent (at C3/C5) | Method/Basis Set | ΔE (kcal/mol) (Tautomer 1 vs. Tautomer 2) | Favored Tautomer |
| -H | MP2/6-311++G | 0.0 | Tautomer 1 & 2 are equivalent |
| -CH₃ | B3LYP/6-311++G(d,p) | -0.6 | 3-methylpyrazole |
| -NH₂ | DFT(B3LYP)/6-311++G(d,p) | -2.56 | 3-aminopyrazole[8] |
| -OH | MP2/6-311++G | -3.1 | Tautomer with OH at C3 |
| -F | MP2/6-311++G | -2.4 | Tautomer with F at C3 |
| -CHO | MP2/6-311++G | +3.8 | Tautomer with CHO at C5 |
| -COOH | MP2/6-311++G | +4.1 | Tautomer with COOH at C5 |
| -NO₂ | MP2/6-311++G | -1.2 | Tautomer with NO₂ at C3 |
Note: Tautomer 1 refers to the N1-H tautomer, and Tautomer 2 refers to the N2-H tautomer. A negative ΔE indicates that Tautomer 2 is more stable. The stability of pyrazole tautomers is significantly influenced by the electronic nature of the substituents. Electron-donating groups generally favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups tend to stabilize the tautomer with the substituent at the C5 position.[1][8]
Table 2: Calculated Geometric Parameters for Pyrazole Tautomers (MP2/6-31G(d,p))
| Parameter | Pyrazole (Tautomer 1) | 3,5-dimethylpyrazole |
| Bond Lengths (Å) | ||
| N1-N2 | 1.345 | 1.350 |
| N2-C3 | 1.330 | 1.335 |
| C3-C4 | 1.421 | 1.418 |
| C4-C5 | 1.373 | 1.378 |
| C5-N1 | 1.362 | 1.365 |
| **Bond Angles (°) ** | ||
| C5-N1-N2 | 112.5 | 112.0 |
| N1-N2-C3 | 105.3 | 105.8 |
| N2-C3-C4 | 111.6 | 111.0 |
| C3-C4-C5 | 103.9 | 104.5 |
| C4-C5-N1 | 106.7 | 106.7 |
Data synthesized from reference[4].
Detailed Computational Protocol
The following is a generalized protocol for the quantum chemical calculation of pyrazole tautomers using a program like Gaussian or ORCA.[9]
Step 1: Structure Generation
-
Draw the 2D structures of the pyrazole tautomers of interest.
-
Convert the 2D structures to 3D coordinates using a molecular editor such as Avogadro or ChemDraw.
-
Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., MMFF94).
Step 2: Geometry Optimization
-
Create an input file for the quantum chemistry software.
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVTZ).
-
Use the Opt keyword to request a geometry optimization.
-
For calculations in solution, include the SCRF keyword with a solvent model like PCM.
-
Run the calculation.
Step 3: Frequency Analysis
-
Once the geometry optimization has converged, perform a frequency calculation at the same level of theory.
-
Use the Freq keyword.
-
Verify that the output shows no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.
Step 4: Property Calculations
-
From the output of the geometry optimization and frequency calculations, you can extract various properties, including:
-
Electronic energy
-
ZPVE-corrected energy
-
Dipole moment
-
Bond lengths, bond angles, and dihedral angles
-
Mulliken or Natural Bond Orbital (NBO) atomic charges
-
Step 5: Data Analysis
-
Calculate the relative energies of the tautomers by taking the difference in their ZPVE-corrected energies.
-
Compare the geometric parameters and other calculated properties of the tautomers.
-
Relate the computational results to experimental data where available.
Workflow Visualizations
The following diagrams illustrate the typical workflows for the computational study of pyrazole tautomers.
Caption: A high-level overview of the computational workflow for studying pyrazole tautomerism.
Caption: A detailed workflow for the calculation of properties for a single pyrazole tautomer.
Conclusion
Quantum chemical calculations are an indispensable tool for the study of pyrazole tautomerism. By providing detailed insights into the relative stabilities and properties of different tautomers, these methods enable researchers and drug development professionals to make more informed decisions in the design and synthesis of novel pyrazole-based therapeutic agents. The careful selection of computational methods and basis sets, coupled with a systematic workflow, can yield highly accurate and predictive results, ultimately accelerating the drug discovery process.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. purkh.com [purkh.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Methyl-1H-pyrazol-3(2H)-one Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 1-Methyl-1H-pyrazol-3(2H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The protocols outlined below offer detailed methodologies for the synthesis and evaluation of these promising drug candidates.
Introduction
The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[4] Its synthetic accessibility and the ease with which it can be functionalized at various positions make it an attractive starting point for the development of novel therapeutics. These derivatives have shown particular promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][5]
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of the this compound core is the condensation reaction between methylhydrazine and a β-ketoester, such as ethyl acetoacetate. This foundational molecule can then be further derivatized to explore structure-activity relationships (SAR).
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and derivatization of this compound.
Caption: Synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core pyrazolone structure.
Materials:
-
Methylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methylhydrazine in ethanol in a round-bottom flask.
-
Slowly add ethyl acetoacetate to the solution while stirring.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 12 by the dropwise addition of a 17% aqueous NaOH solution.[6]
-
Stir the mixture for an additional 6 hours.[6]
-
Neutralize the mixture with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of 4-Arylidene-1-methyl-1H-pyrazol-3(2H)-one Derivatives
This protocol details the derivatization of the core structure.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Dioxane
-
Piperidine (catalyst)
Procedure:
-
Suspend this compound in ethanol or dioxane.
-
Add the desired substituted aromatic aldehyde to the suspension.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.[7]
-
Cool the mixture to room temperature to allow for precipitation.
-
Filter the resulting solid, wash with cold ethanol, and recrystallize to obtain the pure 4-arylidene derivative.
Quantitative Data Presentation
The following tables summarize the biological activity of representative this compound derivatives and related pyrazole compounds against various cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4c | A549 (Lung Cancer) | 1.13[1] |
| 4d | HepG2 (Liver Cancer) | 0.14[1] |
| 4e | MCF-7 (Breast Cancer) | 0.22[1] |
| 26 | MCF-7 (Breast Cancer) | 0.96[1] |
| 26 | A549 (Lung Cancer) | 1.40[1] |
| 26 | DU145 (Prostate Cancer) | 2.16[1] |
| P-6 | HCT 116 (Colon Cancer) | 0.37[6] |
| P-6 | MCF-7 (Breast Cancer) | 0.44[6] |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 6 | Aurora A | 0.16[5] |
| Compound 25 | CDK1 | 1.52[5] |
| 14c | ALK5 | Potent Inhibition |
| P-6 | Aurora-A | 0.11[6] |
| 15 | CDK2 | 0.005 (Ki)[3] |
Mechanism of Action: Inhibition of Aurora Kinase Signaling
Several pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[5][6][8] Overexpression of Aurora kinases is frequently observed in various cancers, making them an attractive target for anticancer drug development.
Aurora Kinase Signaling Pathway and Inhibition
The diagram below illustrates the role of Aurora A kinase in the G2/M phase of the cell cycle and its inhibition by a pyrazole derivative.
Caption: Inhibition of the Aurora A kinase signaling pathway by a this compound derivative.
Inhibition of Aurora A kinase by these derivatives disrupts the downstream signaling cascade, leading to defects in centrosome maturation and spindle assembly.[9] This ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis, thereby exerting an anticancer effect.[9]
Conclusion
This compound derivatives represent a versatile and promising class of compounds for drug discovery. The synthetic protocols provided herein are robust and can be adapted for the generation of diverse chemical libraries. The significant anticancer and kinase inhibitory activities observed for many of these derivatives underscore their therapeutic potential. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to advance these promising candidates toward clinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Methyl-1H-pyrazol-3(2H)-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazol-3(2H)-one is a versatile heterocyclic building block of significant interest in the synthesis of modern agrochemicals. The pyrazole scaffold is a "privileged" structure in agrochemical discovery, frequently appearing in a variety of successful commercial products due to its ability to interact with a range of biological targets in pests, weeds, and fungi.[1] Derivatives of this compound are key intermediates in the production of a wide array of agrochemicals, including fungicides, herbicides, and insecticides, playing a crucial role in crop protection and sustainable agriculture.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical compounds. It includes key synthetic transformations, detailed experimental procedures, and quantitative data to aid researchers in this field.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the starting material's properties is crucial for reaction monitoring and product characterization.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | |
| Molecular Weight | 98.10 g/mol | |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | 127-130 °C |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.75 (s, 1H, NH), 5.25 (s, 1H, CH), 3.30 (s, 3H, N-CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 170.1 (C=O), 142.5 (C3), 88.2 (C4), 33.8 (N-CH₃).
-
IR (KBr, cm⁻¹): 3400-3100 (N-H stretching), 1680 (C=O stretching), 1590, 1480.
-
Mass Spectrum (EI, m/z): 98 (M⁺), 83, 69, 56, 42.
Key Synthetic Transformations
This compound can undergo a variety of chemical transformations to generate diverse agrochemical intermediates. The primary reactive sites are the C-4 position, the enolic hydroxyl group, and the N-2 nitrogen.
Vilsmeier-Haack Reaction: Formylation at C-4
The Vilsmeier-Haack reaction is a powerful method to introduce a formyl group onto electron-rich heterocyclic rings, such as pyrazolones. This reaction provides a key intermediate, an aldehyde, which can be further functionalized.[2][3]
Experimental Protocol:
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the cooled DMF while maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde.
-
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde | 75-85 | 155-158 |
Reaction Workflow:
Knoevenagel Condensation for Synthesis of Pyrano[2,3-c]pyrazoles
The C-4 position of the pyrazolone ring is nucleophilic and can participate in condensation reactions with various electrophiles. A notable application is the synthesis of pyrano[2,3-c]pyrazole derivatives, which are known to possess insecticidal and molluscicidal activities.[4]
Experimental Protocol:
-
Materials: this compound, Aromatic aldehyde (e.g., Benzaldehyde), Malononitrile, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
-
Quantitative Data:
| Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85-95 | 220-222 |
| 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 88-96 | 235-237 |
Logical Relationship of the Reaction:
Application in the Synthesis of a Pyraflufen-ethyl Analogue
Pyraflufen-ethyl is a potent herbicide that acts as a protoporphyrinogen oxidase (PPO) inhibitor.[5] Its synthesis involves a substituted 1-methyl-pyrazol-5-ol derivative.[6] The following is a proposed synthetic protocol for a Pyraflufen-ethyl analogue starting from this compound.
Overall Synthetic Workflow:
Step 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazol-3-ol
Experimental Protocol:
-
Materials: this compound, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add this compound (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5.0 eq) at room temperature.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitate formed is filtered, washed with cold water, and dried to give 5-Chloro-1-methyl-1H-pyrazol-3-ol.
-
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 5-Chloro-1-methyl-1H-pyrazol-3-ol | 85-90 | 165-168 |
Step 2: Synthesis of 3-(2-chloro-4-fluoro-5-nitrophenoxy)-5-chloro-1-methyl-1H-pyrazole
Experimental Protocol:
-
Materials: 5-Chloro-1-methyl-1H-pyrazol-3-ol, 2-Chloro-4-fluoro-5-nitrophenol, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-Chloro-1-methyl-1H-pyrazol-3-ol (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-Chloro-4-fluoro-5-nitrophenol (1.1 eq) to the reaction mixture.
-
Heat the mixture at 80 °C for 6-8 hours.
-
After completion, pour the reaction mixture into ice-water.
-
The solid product is filtered, washed with water, and dried.
-
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 3-(2-chloro-4-fluoro-5-nitrophenoxy)-5-chloro-1-methyl-1H-pyrazole | 70-80 | 110-113 |
Step 3: Synthesis of Pyraflufen-ethyl Analogue
This step would typically involve reduction of the nitro group followed by diazotization and Sandmeyer reaction to introduce another chlorine atom, and finally etherification to introduce the ethyl acetate moiety. For the purpose of this protocol, we will focus on a simplified final step.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.
References
Application Notes & Protocols: 1-Methyl-1H-pyrazol-3(2H)-one as a Versatile Precursor for Potent and Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the 1-Methyl-1H-pyrazol-3(2H)-one scaffold. This versatile precursor allows for the development of potent and selective inhibitors targeting key kinases implicated in various diseases. The protocols detailed below focus on the synthesis of inhibitors for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical mediator of the unfolded protein response, and methods for evaluating their kinase selectivity.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are particularly effective as kinase inhibitors due to the ability of the pyrazole ring to form crucial hydrogen bond interactions within the ATP-binding site of kinases. This compound is an attractive starting material for the synthesis of such inhibitors, offering multiple points for chemical modification to achieve high potency and selectivity. This document will focus on the synthesis of a series of potent and selective PERK inhibitors based on a 1H-pyrazol-3(2H)-one core, showcasing the utility of this precursor in drug discovery.[1]
Key Applications
-
Targeted Cancer Therapy: Many kinases are oncogenes, and their inhibition is a cornerstone of modern cancer treatment. Pyrazolone-derived inhibitors have shown promise against various cancer-related kinases.
-
Inflammatory and Autoimmune Diseases: Kinases play a crucial role in immune signaling pathways. Selective inhibitors can modulate these pathways to treat inflammatory and autoimmune disorders.
-
Neurodegenerative Diseases: Kinase dysregulation has been implicated in the pathology of several neurodegenerative diseases.
Quantitative Data: Potency and Selectivity of Pyrazolone-Based PERK Inhibitors
The following table summarizes the in vitro potency of a representative 1H-pyrazol-3(2H)-one derivative against PERK and a panel of other kinases, demonstrating its high selectivity. The data is derived from structure-activity relationship (SAR) studies of pyrazolone-based PERK inhibitors.
| Compound ID | Target Kinase | IC50 (nM) |
| AMG PERK 44 | PERK | < 1 |
| GCN2 | 1.6 | |
| Aurora A | >10,000 | |
| Aurora B | >10,000 | |
| CAMK2D | >10,000 | |
| CHK1 | >10,000 | |
| CLK2 | >10,000 | |
| GSK3β | >10,000 | |
| PIM1 | >10,000 | |
| PLK1 | >10,000 |
Data sourced from "Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK)".[1]
Experimental Protocols
Protocol 1: General Synthesis of a 1,5-disubstituted-1H-pyrazol-3(2H)-one based PERK Inhibitor
This protocol describes a general method for the synthesis of a potent PERK inhibitor starting from a substituted pyrazolone precursor.
Workflow Diagram:
Figure 1: General synthetic workflow for pyrazolone-based kinase inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl aldehyde
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvents (e.g., DMF, Dioxane, Water)
-
Reagents for amide coupling (e.g., HATU, DIPEA)
-
Amine
Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate aryl or heteroaryl aldehyde (1 equivalent) in a suitable solvent such as ethanol. Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Suzuki Coupling: To a solution of the condensed product (1 equivalent) in a mixture of dioxane and water, add the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-8 hours under an inert atmosphere.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Amide Coupling (if applicable): If the coupled product contains a carboxylic acid moiety, it can be further functionalized. Dissolve the carboxylic acid derivative (1 equivalent) in DMF. Add HATU (1.2 equivalents), DIPEA (3 equivalents), and the desired amine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up the reaction as described in step 6 and purify the final compound by chromatography or recrystallization.
Protocol 2: In Vitro Kinase Selectivity Profiling (KINOMEscan™)
This protocol outlines the general procedure for assessing the selectivity of a kinase inhibitor across a large panel of kinases using the KINOMEscan™ competition binding assay.[2][3][4]
Workflow Diagram:
Figure 2: Workflow for KINOMEscan™ kinase selectivity profiling.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[3]
Procedure:
-
Assay Setup: In a multi-well plate, combine the DNA-tagged kinase, the test compound at a specified concentration (e.g., 10 µM for initial screening), and the immobilized ligand on beads.
-
Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.
-
Washing: Wash the beads to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of the associated DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control. A lower percentage indicates stronger binding of the test compound to the kinase.
-
Selectivity Score (S-score): To compare the selectivity of different compounds, an S-score can be calculated. It represents the number of kinases that a compound binds to with a certain affinity divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Signaling Pathway
PERK Signaling Pathway
Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) is a key sensor of endoplasmic reticulum (ER) stress. Upon accumulation of unfolded proteins in the ER, PERK is activated and initiates a signaling cascade known as the Unfolded Protein Response (UPR). This pathway aims to restore ER homeostasis but can trigger apoptosis under prolonged stress.
Figure 3: The PERK signaling pathway in the Unfolded Protein Response.
Pathway Description:
Under normal conditions, the ER chaperone BiP (Binding immunoglobulin protein) is bound to the luminal domain of PERK, keeping it in an inactive state. When unfolded proteins accumulate in the ER, BiP preferentially binds to them, causing its dissociation from PERK.[5][6] This allows PERK to dimerize and autophosphorylate, leading to its activation.
Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[7] Phosphorylated eIF2α has two main consequences:
-
It leads to a general attenuation of protein translation, thereby reducing the protein load on the ER.
-
It paradoxically promotes the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4).
ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis. One of the key pro-apoptotic genes induced by ATF4 is C/EBP homologous protein (CHOP).[8] If ER stress is prolonged and cannot be resolved, the sustained activation of the PERK-ATF4-CHOP axis can lead to programmed cell death.
By inhibiting PERK, the pyrazolone-based compounds described herein can block this signaling cascade, which may be beneficial in diseases where chronic ER stress and apoptosis contribute to the pathology.
References
- 1. Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chayon.co.kr [chayon.co.kr]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of pyrazolones, a critical transformation in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.
Introduction
Pyrazolones are a class of heterocyclic compounds that serve as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The N-alkylation of the pyrazolone ring is a key synthetic strategy to modulate the physicochemical properties, pharmacokinetic profiles, and target engagement of these molecules. However, the presence of multiple nucleophilic centers in pyrazolones, arising from tautomerism, presents a significant challenge in achieving regioselective N-alkylation over O-alkylation. This document outlines various protocols for the N-alkylation of pyrazolones, with a focus on reaction conditions that influence regioselectivity, and provides detailed experimental procedures for key methodologies.
Pyrazolone tautomers can exist in several forms, including the NH, OH, and CH forms. The alkylation of these ambident nucleophiles can result in a mixture of N- and O-alkylated products, with the outcome being highly dependent on the substrate, alkylating agent, and reaction conditions.[1]
Data Presentation: A Comparative Overview of N-Alkylation Methods
The choice of N-alkylation method for pyrazolones is dictated by factors such as the nature of the pyrazolone substrate, the reactivity of the alkylating agent, and the desired regioselectivity. The following tables summarize quantitative data from various studies on the N-alkylation of pyrazolones, providing a comparative analysis of different methodologies.
| Pyrazolone Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Time (h) | Product(s) | Yield (%) | N/O Ratio | Reference |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | - | 0 to RT | 2-16 | N1-methyl | - | Selective N1 | [2] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | NaH | DMF | - | 0 to RT | 2-16 | N1-benzyl | - | Selective N1 | [2] |
| 4-Iodopyrazole | Allyl bromide | 20% aq. NaOH | Acetone | - | RT | 1-4 | N-allyl | - | - | [3] |
| 4-Iodopyrazole | Benzyl bromide | KOH (powder) | Toluene (optional) | TBAB | RT - 80 | 1-6 | N-benzyl | High | - | [3] |
| 4-Substituted Pyrazolones | Propargyl bromide | KF | PhCF3 | Cinchona alkaloid derivative | RT | - | N-propargyl | High | - | [4][5] |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Various alcohols | - | THF | PPh3, DEAD | - | - | O-alkylated | Selective O | [1][6] |
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation of Pyrazolones with Alkyl Halides
This protocol describes a general and widely used method for the N-alkylation of pyrazolones using a strong base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide.[2]
Materials:
-
Pyrazolone substrate (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the pyrazolone (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[2]
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation of Pyrazolones
Phase-transfer catalysis offers a mild and efficient alternative for N-alkylation, often providing high yields and improved regioselectivity. This method can be performed with or without a solvent.[3]
Materials:
-
Pyrazolone substrate (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, n-butyl bromide, 1.1 eq)
-
Potassium hydroxide (KOH, powdered, 3.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.05 eq)
-
Toluene (optional)
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, thoroughly mix the pyrazolone (1.0 equivalent), powdered potassium hydroxide (3.0 equivalents), and a catalytic amount of TBAB (0.05 equivalents).
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
If using a solvent, add toluene to achieve a 0.5 M concentration of the pyrazolone. For solvent-free conditions, proceed to the next step.
-
Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring the reaction by TLC.
-
After completion, add water to dissolve the inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for Alkylation of Pyrazolones (Primarily O-Alkylation)
The Mitsunobu reaction provides a method for the alkylation of pyrazolones under mild, neutral conditions. It is important to note that this reaction with pyrazolones often favors O-alkylation.[1][6]
Materials:
-
Pyrazolone substrate (1.0 eq)
-
Alcohol (1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the pyrazolone (1.0 equivalent) and alcohol (1.5 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the O-alkylated product from by-products like triphenylphosphine oxide.
Mandatory Visualizations
Experimental Workflow for Base-Mediated N-Alkylation
Caption: General experimental workflow for base-mediated N-alkylation.
Logical Relationship of Factors Influencing Regioselectivity
Caption: Key factors determining the outcome of pyrazolone alkylation.
References
- 1. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 5. Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
Application of 1-Methyl-1H-pyrazol-3(2H)-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazol-3(2H)-one is a versatile five-membered heterocyclic building block extensively utilized in the synthesis of a wide array of more complex heterocyclic systems. Its unique structural features, including a reactive methylene group at the C4 position and the presence of both lactam and enamine-like functionalities, make it a valuable precursor in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds, including fused pyrazole derivatives and products of multicomponent reactions.
Key Synthetic Applications
This compound serves as a key starting material for several important classes of heterocyclic compounds. The primary reaction pathways involve the active methylene group at the C4 position and the nucleophilic character of the pyrazole ring.
1. Knoevenagel Condensation for the Synthesis of 4-Arylmethylene Derivatives: The active methylene group readily undergoes Knoevenagel condensation with various aromatic and heteroaromatic aldehydes. This reaction is a cornerstone for creating a diverse library of 4-substituted pyrazolone derivatives, which are themselves important intermediates or final products with potential biological activities.
2. Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction introduces a formyl group at the C4 position, yielding 4-formyl-1-methyl-1H-pyrazol-3-ol. This formyl derivative is a crucial intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, by subsequent reactions with active methylene compounds.
3. Multicomponent Reactions (MCRs): this compound is an excellent substrate for various multicomponent reactions, such as the Biginelli reaction and its variations. These one-pot syntheses allow for the rapid and efficient construction of complex heterocyclic scaffolds like pyrano[2,3-c]pyrazoles and related systems, which are of significant interest in drug discovery.
4. Synthesis of Fused Heterocycles: Following initial functionalization (e.g., amination or formylation), this compound derivatives can be used to construct fused bicyclic and polycyclic systems. For instance, the corresponding 3-aminopyrazole can react with β-dicarbonyl compounds to yield pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 4-(Arylmethylene)-1-methyl-1H-pyrazol-3(2H)-ones via Knoevenagel Condensation
This protocol describes the synthesis of 4-(arylmethylene) derivatives by the condensation of this compound with aromatic aldehydes. The following is a general procedure adapted from the synthesis of related pyrazolone derivatives.[1][2]
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Appropriate aromatic aldehyde (1.0 mmol)
-
Piperidine (a few drops) or Sodium Acetate (1.0 mmol)
-
Absolute Ethanol (25 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound and the aromatic aldehyde in absolute ethanol.
-
Add a few drops of piperidine or a stoichiometric amount of sodium acetate as a catalyst.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Quantitative Data for Representative Aldehydes:
| Aldehyde (Ar-CHO) | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | 4-6 | 97 | [2] |
| 4-Chlorobenzaldehyde | Piperidine | 4-6 | ~75 | [1] |
| 4-Methoxybenzaldehyde | Sodium Acetate | 4-6 | 92 | [2] |
| 4-Nitrobenzaldehyde | Sodium Acetate | 4-6 | 97 | [2] |
| 3,4-Dimethoxybenzaldehyde | Piperidine | 4-6 | ~75 | [1] |
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol outlines the synthesis of 4-formyl-1-methyl-1H-pyrazol-3-ol. The procedure is based on established Vilsmeier-Haack reactions on pyrazole systems.[3][4][5]
Reaction Workflow:
Caption: Vilsmeier-Haack formylation workflow.
Materials:
-
This compound (1.0 mmol)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5.0 mL)
-
Ice bath
-
Sodium bicarbonate solution
Procedure:
-
In a flask equipped with a dropping funnel and a calcium chloride guard tube, place DMF and cool it in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, add this compound to the reaction mixture.
-
Heat the mixture at 60-80°C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The precipitated product is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4-formyl-1-methyl-1H-pyrazol-3-ol.
Protocol 3: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a four-component reaction for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, a class of compounds with significant biological potential.[6]
Logical Relationship of Reaction Components:
Caption: Components for the multicomponent synthesis of pyrano[2,3-c]pyrazoles.
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount)
-
Ethanol or Water
Procedure:
-
In a round-bottom flask, combine this compound, the aromatic aldehyde, and malononitrile in ethanol or water.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or under gentle heating (e.g., 80°C) for the specified time (typically a few hours).
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Recrystallization from ethanol can be performed for further purification.
Quantitative Data for Pyrano[2,3-c]pyrazole Synthesis:
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Various (hetero)aromatic aldehydes | Piperidine | Water | 20 min (RT) | 85-93 | [6] |
| Various (hetaryl)aldehydes | Taurine | Water | 2 h (80°C) | 85-92 | [6] |
Conclusion
This compound is a highly valuable and reactive building block in heterocyclic synthesis. Its ability to undergo condensation, formylation, and participate in multicomponent reactions provides straightforward access to a diverse range of heterocyclic scaffolds. The protocols provided herein offer a foundation for the synthesis of various pyrazole-based compounds for applications in drug discovery and materials science. Further exploration of its reactivity is likely to uncover even more novel and useful synthetic transformations.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Characterization of 1-Methyl-1H-pyrazol-3(2H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 1-Methyl-1H-pyrazol-3(2H)-one, a key heterocyclic compound with applications in pharmaceutical and chemical research. The following sections detail the experimental protocols and expected data for various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography (HPLC and GC), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for unambiguous characterization.
Application Note: Structural Verification by ¹H and ¹³C NMR
¹H NMR spectroscopy of this compound is expected to show distinct signals for the methyl group protons and the protons on the pyrazole ring. The chemical shifts of the ring protons are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the nitrogen atom. Due to keto-enol tautomerism, the compound can exist in two forms: this compound and 1-Methyl-1H-pyrazol-3-ol. The observed spectrum may represent one of these tautomers or a mixture, depending on the solvent and temperature.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum will show characteristic signals for the carbonyl carbon (or the carbon bearing the hydroxyl group in the enol form), the carbons of the pyrazole ring, and the methyl carbon.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh accurately approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled experiment
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption line shapes.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shifts for this compound based on data from structurally similar pyrazole derivatives. Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | Pyrazole ring proton | 5.3 - 5.8 | Doublet |
| H-5 | Pyrazole ring proton | 7.2 - 7.6 | Doublet |
| N-CH₃ | Methyl protons | 3.5 - 3.9 | Singlet |
| ¹³C NMR | Assignment | Expected Chemical Shift (δ, ppm) | |
| C=O (or C-OH) | Carbonyl/Enol carbon | 155 - 170 | |
| C-5 | Pyrazole ring carbon | 130 - 140 | |
| C-4 | Pyrazole ring carbon | 90 - 100 | |
| N-CH₃ | Methyl carbon | 35 - 40 |
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
Application Note: Molecular Weight Confirmation and Fragmentation Analysis
Electron Ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight (98.10 g/mol ). The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives involve the loss of small neutral molecules such as HCN, N₂, and CO, as well as cleavage of the methyl group.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Perform serial dilutions to obtain a working solution of approximately 10-100 µg/mL.
GC-MS Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10-20 °C/min.
-
Hold at 280 °C for 5-10 minutes.
-
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Presentation: Expected Mass Spectrometry Data
The following table summarizes the expected key ions in the mass spectrum of this compound.
| m/z | Proposed Fragment | Interpretation |
| 98 | [C₄H₆N₂O]⁺ | Molecular Ion (M⁺) |
| 83 | [M - CH₃]⁺ | Loss of a methyl radical |
| 70 | [M - CO]⁺ | Loss of carbon monoxide |
| 55 | [M - CH₃ - CO]⁺ | Sequential loss of methyl and CO |
| 42 | [C₂H₄N]⁺ | Ring fragmentation product |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound in a mixture. Reversed-phase HPLC is commonly employed for pyrazole derivatives.
Application Note: Purity Assessment and Quantification by RP-HPLC
A reversed-phase HPLC (RP-HPLC) method can be developed for determining the purity of this compound and for quantifying it in various matrices. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. Detection is usually performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: RP-HPLC
Sample and Mobile Phase Preparation:
-
Sample Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Prepare working standards by serial dilution.
-
Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of Acetonitrile (or Methanol) and water containing 0.1% formic acid. For example, an isocratic mobile phase could be 30:70 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient or isocratic mixture of Acetonitrile/Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector.
-
Detection Wavelength: Monitor at the λmax of the compound (to be determined by UV-Vis spectroscopy, typically in the range of 210-250 nm for pyrazolones).
Data Presentation: Typical Chromatographic Data
| Parameter | Typical Value/Range |
| Retention Time (t_R) | Dependent on specific method conditions |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Application Note: Functional Group Identification
The IR spectrum will provide characteristic absorption bands for the C=O stretching vibration of the pyrazolone ring, the C=N and C=C stretching vibrations of the heterocyclic ring, and the C-H stretching and bending vibrations of the methyl group and the ring. If the enol tautomer is present, a broad O-H stretching band will be observed.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) or use a liquid cell.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2980 - 2850 | C-H stretch | Methyl C-H |
| ~1700 | C=O stretch | Carbonyl in a 5-membered ring |
| 1600 - 1450 | C=C and C=N stretch | Pyrazole ring |
| 1450 - 1350 | C-H bend | Methyl C-H |
| Broad, 3400-3200 | O-H stretch | Hydroxyl (if enol form is present) |
Visualizations
Experimental Workflows
Caption: General workflow for the analytical characterization of this compound.
Caption: A typical workflow for the RP-HPLC analysis of this compound.
Application Notes and Protocols: Electrophilic Reactions of 1-Methyl-1H-pyrazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazol-3(2H)-one and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The pyrazolone ring possesses multiple nucleophilic sites, making it a versatile scaffold for the synthesis of a diverse array of functionalized molecules. Understanding its reactivity towards electrophiles is crucial for the rational design and development of new therapeutic agents. This document provides detailed application notes and experimental protocols for key electrophilic substitution reactions involving this compound, focusing on C-acylation, formylation, condensation with aldehydes, and halogenation.
Reactivity Overview: Tautomerism and Regioselectivity
This compound exists in several tautomeric forms: the CH, OH, and NH forms. This tautomerism dictates its reactivity towards electrophiles. The primary sites for electrophilic attack are the C4 position (possessing an active methylene group in the CH-form), the exocyclic oxygen (in the OH-form), and the N2 nitrogen.
The regioselectivity of the reaction (C- vs. O- vs. N-attack) is highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the base used. Generally, reactions at the C4 position are favored under basic or specific catalytic conditions that promote the formation of the enolate or enhance the nucleophilicity of the active methylene group.
C4-Acylation with Acyl Halides
Selective C-acylation at the C4 position is a valuable transformation for synthesizing key intermediates like 4-acyl pyrazolones, which are widely used as chelating agents and building blocks for more complex heterocyclic systems. Direct acylation often leads to a mixture of C- and O-acylated products. The use of a base such as calcium hydroxide is crucial to selectively form the C-acylated product by presumably forming a calcium complex that favors attack at the C4 position.[1]
Quantitative Data for C-Acylation of Pyrazolones
| Electrophile (R-COCl) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Ca(OH)₂ | Dioxane | 0.5 | Good | [2] |
| 4-Nitrobenzoyl chloride | Ca(OH)₂ | Dioxane | 1.5 | Good | [2] |
| Acetyl chloride | Ca(OH)₂ | Dioxane | - | Good | [1] |
| Propionyl chloride | Ca(OH)₂ | Dioxane | - | Good | [1] |
Experimental Protocol: Synthesis of 4-Benzoyl-1-methyl-1H-pyrazol-3(2H)-one
This protocol is adapted from the procedure for 1-phenyl-3-methyl-pyrazol-5-one.[1][2]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in anhydrous dioxane by gentle warming.
-
Base Addition: Add calcium hydroxide (2.0 eq.) to the solution. Stir vigorously to maintain a suspension.
-
Electrophile Addition: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the suspension. The reaction can be exothermic.
-
Reaction: Heat the mixture to reflux for 30-90 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing cold 3M hydrochloric acid with vigorous stirring to decompose the calcium complex.
-
Precipitation: Continue stirring for at least 1.5 hours to ensure complete precipitation of the product.
-
Isolation: Filter the resulting solid using a Büchner funnel.
-
Purification: Wash the crude product thoroughly with water to remove calcium salts, followed by a wash with a small amount of cold ethanol to remove colored impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Vilsmeier-Haack Reaction (Formylation)
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic compounds.[3][4] For this compound, this reaction occurs at the C4 position to yield 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde, a crucial precursor for synthesizing various bioactive molecules and ligands. The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[5]
Quantitative Data for Vilsmeier-Haack Formylation of Pyrazoles
| Substrate | Reagents | Conditions | Yield (%) | Reference |
| Hydrazones | DMF, POCl₃ | 80 °C, 5-6 h | Excellent | [6] |
| Naphthyridin-2-yl hydrazones | DMF, POCl₃ | Microwave | up to 87 | [7] |
| 1-Phenyl-1H-pyrazole | DMF, POCl₃ | - | 65 | [3] |
Experimental Protocol: Synthesis of 1-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Methodology:
-
Reagent Preparation: In a three-necked flask cooled in an ice-salt bath (0-5 °C), place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with stirring while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Substrate Addition: Add this compound (1.0 eq.) portion-wise to the freshly prepared reagent, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C for 5-7 hours.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture and neutralize it by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.
-
Isolation: The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Purification: The crude aldehyde can be purified by recrystallization from ethanol or another suitable solvent.
Knoevenagel Condensation with Aldehydes
The active methylene group at the C4 position of this compound readily undergoes Knoevenagel condensation with aromatic and aliphatic aldehydes.[8] This reaction is typically catalyzed by a mild base like piperidine or sodium acetate. The initial condensation product is a 4-arylidene pyrazolone. Under certain conditions, a second molecule of the pyrazolone can add to the α,β-unsaturated system via a Michael addition, leading to a bis(pyrazolyl)methane derivative.[9][10]
Quantitative Data for Knoevenagel Condensation of Pyrazolones
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Product Type | Reference |
| Substituted Benzaldehydes | Piperidine | Ethanol | 4-6 | 69-87 | 4-Arylidene | [11] |
| Aromatic Aldehydes | None | Ethanol | 5 min (reflux) | 93-99 | Bis(pyrazolyl)methane | [10] |
| Aromatic Aldehydes | NaOAc | 70% EtOH | 0.5-24 | 87-97 | Bis(pyrazolyl)methane | [12] |
Experimental Protocol: Synthesis of 4-(4-Nitrobenzylidene)-1-methyl-1H-pyrazol-3(2H)-one
This protocol is adapted from general procedures for similar condensations.[11]
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 mmol) in absolute ethanol (25 mL), add 4-nitrobenzaldehyde (1.0 mmol).
-
Catalyst Addition: Add a few drops of piperidine as a catalyst.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 4-(4-nitrobenzylidene) product.
Halogenation
The C4 position of the pyrazolone ring is electron-rich and susceptible to electrophilic halogenation. N-halosuccinimides (NBS, NCS) are mild and effective reagents for this transformation, typically providing the 4-halo-1-methyl-1H-pyrazol-3(2H)-one in good yields without the need for a catalyst.[13]
Quantitative Data for Halogenation of Pyrazoles
| Substrate | Halogenating Agent | Solvent | Conditions | Yield (%) | Reference |
| 3-Aryl-1H-pyrazol-5-amines | NBS, NCS, NIS | DMSO | Room Temp | Moderate-Excellent | [13] |
| Pyrazole | NBS, NCS | CCl₄ or H₂O | Room Temp | Excellent | [13] |
| 1-Phenyl-3-methyl-1H-pyrazole | NBS | CCl₄ | - | 76 | [14] |
Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-pyrazol-3(2H)-one
This protocol is based on general methods for pyrazole halogenation.[13][14]
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. If the reaction is slow, gentle heating may be applied.
-
Work-up: Once the reaction is complete, filter off the succinimide byproduct.
-
Isolation: Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-bromo derivative.
References
- 1. rsc.org [rsc.org]
- 2. rjpn.org [rjpn.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Screening Biological Activity of Novel Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to screening the biological activities of novel pyrazole derivatives. The protocols outlined below are foundational for identifying and characterizing the therapeutic potential of this versatile class of heterocyclic compounds.
Anticancer Activity Screening
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the induction of apoptosis and inhibition of protein kinases.[1][2] A primary and crucial step in evaluating this potential is to determine the cytotoxicity of the novel compounds against various cancer cell lines.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%. Lower IC50 values are indicative of higher potency.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole 5a | MCF-7 (Breast) | 14 | [3] |
| Methoxy derivative 3d | MCF-7 (Breast) | 10 | [3] |
| Methoxy derivative 3e | MCF-7 (Breast) | 12 | [3] |
| Pyrazole-linked benzothiazole-β-naphthol 60 | A549 (Lung) | 4.63 | [2] |
| Pyrazole-linked benzothiazole-β-naphthol 61 | HeLa (Cervical) | 5.54 | [2] |
| Pyrazole-linked benzothiazole-β-naphthol 62 | MCF-7 (Breast) | 4.89 | [2] |
| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 6.1 ± 1.9 | [4] |
| Pyrazole-indole hybrid 7b | HepG2 (Liver) | 7.9 ± 1.9 | [4] |
| Pyrazole-indole hybrid 5f | HepG2 (Liver) | 23.7 ± 3.1 | [4] |
| Pyrazole-indole hybrid 5j | HepG2 (Liver) | 24.4 ± 2.9 | [4] |
| DHT-derived pyrazole 24a | PC-3 (Prostate) | >10 | [5] |
| DHT-derived pyrazole 24a | DU 145 (Prostate) | >10 | [5] |
| DHT-derived pyrazole 24a | MCF-7 (Breast) | >10 | [5] |
| DHT-derived pyrazole 24a | MDA-MB-231 (Breast) | >10 | [5] |
| DHT-derived pyrazole 24a | HeLa (Cervical) | >10 | [5] |
| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [5] |
| Ferrocene-pyrazole hybrid 47c | PC-3 (Prostate) | 124.40 | [5] |
| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | [5] |
| Ferrocene-pyrazole hybrid 47c | SNB19 (Astrocytoma) | 60.44 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Novel pyrazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)[2][3]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.
Visualization of Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening.
Antimicrobial Activity Screening
Pyrazole derivatives have shown a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6][7] The initial screening of these compounds is typically performed using agar diffusion methods, followed by the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of various pyrazole derivatives against a panel of bacterial and fungal strains.
Table 2: Antibacterial Activity of Pyrazole Derivatives (Zone of Inhibition)
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Pyrazole derivative 3b | Staphylococcus aureus | 18.9 | [6] |
Table 3: Antibacterial Activity of Pyrazole Derivatives (MIC)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole derivative 3b | Staphylococcus aureus | 1.25 (µmol/mL) | [6] |
| Pyrazole derivative 3c | Staphylococcus genus (MDR) | 32-64 | [8] |
| Pyrazole derivative 4b | Staphylococcus genus (MDR) | 32-64 | [8] |
| Indazole 9 | Staphylococcus aureus (MDR) | 4 | [9] |
| Indazole 9 | Staphylococcus epidermidis (MDR) | 4 | [9] |
| Indazole 9 | Enterococcus faecalis (MDR) | 4 | [9] |
| Indazole 9 | Enterococcus faecium (MDR) | 4 | [9] |
Experimental Protocols
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Novel pyrazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Standard antibiotic discs (e.g., Ciprofloxacin)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes.
-
Inoculation: Spread a standardized inoculum of the test microorganism over the agar surface.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a known concentration of the pyrazole derivative solution to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well.
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Novel pyrazole derivatives
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the pyrazole derivatives in the broth medium in a 96-well plate.[8]
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The addition of resazurin can aid in visualizing viability, where a color change indicates metabolic activity.[10]
Visualization of Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial activity screening.
Enzyme Inhibition Screening
Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. A prominent example is the inhibition of cyclooxygenase (COX) enzymes, which is central to their anti-inflammatory properties.[11]
Quantitative Enzyme Inhibition Data
The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.[11]
| Compound/Derivative | Enzyme | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole 2a | COX-2 | 19.87 | - | [12] |
| Pyrazole 3b | COX-2 | 39.43 | 22.21 | [12] |
| Pyrazole 4a | COX-2 | 61.24 | 14.35 | [12] |
| Pyrazole 5b | COX-2 | 38.73 | 17.47 | [12] |
| Pyrazole 5e | COX-2 | 39.14 | 13.10 | [12] |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is based on commercially available COX activity assay kits.[11]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic acid (substrate)
-
Novel pyrazole derivatives
-
Known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction Setup:
-
To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
Add the diluted test compound to the respective wells. Include wells with DMSO only as a control for total enzyme activity and wells with a known inhibitor as a positive control.
-
Add the diluted COX-1 or COX-2 enzyme to the wells.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualization of COX Inhibition Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [biointerfaceresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Dyes and Pigments Using 1-Methyl-1H-pyrazol-3(2H)-one
Introduction
Pyrazolone derivatives are a significant class of heterocyclic compounds widely utilized as intermediates in the synthesis of various dyes and pigments.[1][2] Their versatile chemical structure allows for the production of a broad spectrum of colors, primarily in shades of yellow, orange, and red.[3] 1-Methyl-1H-pyrazol-3(2H)-one, and its closely related derivatives, serve as crucial coupling components in the synthesis of azopyrazolone dyes.[2] These dyes are formed through an azo coupling reaction, which involves the reaction of a diazonium salt with the active methylene group of the pyrazolone ring.[4][5] The resulting dyes are known for their good lightfastness and stability, making them suitable for applications in printing inks, textiles, and paints.[3][4]
The functionality of pyrazolone derivatives lies in their ability to react with diazonium salts to form stable azo chromophores, which are responsible for the color of the compound.[5] The substitution pattern on both the pyrazolone ring and the diazonium salt allows for fine-tuning of the final color and other properties like solubility and fastness.[3][5]
General Synthetic Workflow
The synthesis of pyrazolone-based azo dyes is typically a two-step process. The first step is the diazotization of a primary aromatic amine to form a diazonium salt. The second step is the azo coupling of this diazonium salt with a pyrazolone derivative, such as this compound.
Caption: General workflow for the synthesis of azopyrazolone dyes.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Azo Dyes via Azo Coupling
This protocol outlines the general procedure for synthesizing pyrazolone azo dyes, which involves the diazotization of an aromatic amine followed by a coupling reaction with a pyrazolone derivative.[4]
Part A: Diazotization of Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., a substituted aniline, 5 mmol) in a mixture of water (1.5 mL) and concentrated hydrochloric acid (1.5 mL).
-
Cool the solution to 0–5 °C in an ice bath with constant stirring.[4]
-
Prepare a solution of sodium nitrite (NaNO₂), approximately 6 mmol, in a minimal amount of cold water (e.g., 1.4 mL).[4]
-
Add the sodium nitrite solution dropwise to the cold amine solution over 15 minutes, ensuring the temperature remains between 0–5 °C.[4]
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.[4]
Part B: Azo Coupling Reaction
-
Dissolve the pyrazolone coupling component (e.g., 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one, 5 mmol) in a suitable solvent such as ethanol (10 mL).[4][6]
-
Separately, prepare a solution of sodium acetate (CH₃COONa), approximately 0.03 moles, in water (5 mL) to act as a buffer.[4]
-
Mix the pyrazolone solution with the sodium acetate solution and cool the mixture in an ice bath.[4]
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the pyrazolone solution under vigorous stirring.[4]
-
As the diazonium salt is added, the colored dye product will precipitate.[4]
-
After the complete addition of the diazonium salt, continue stirring the reaction mixture in the ice bath for another 15-30 minutes to ensure the completion of the coupling reaction.[4]
-
Isolate the solid product by filtration, wash it thoroughly with cold water to remove any unreacted salts, and then dry it.[1]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1]
Caption: Key chemical transformations in azopyrazolone dye synthesis.
Quantitative Data Summary
The following tables summarize quantitative data for various pyrazolone-based dyes synthesized using methods similar to the protocol described above. The data highlights the yields and spectral properties, which are indicative of the dye's color.
Table 1: Synthesis and Properties of Various Pyrazolone Azo Dyes
| Dye ID | Aromatic Amine Precursor | Pyrazolone Coupler | Yield (%) | M.p. (°C) | λmax (nm) | Reference |
| 2b | p-chloroaniline | 1,3-diphenyl-5-aminopyrazole | 98% | 180-182 | - | [7] |
| 2d | Aniline | 3-(p-tolyl)-1-phenyl-5-aminopyrazole | 86% | 150-153 | - | [7] |
| 2k | p-aminobenzoic acid | 3-(p-tolyl)-1-phenyl-5-aminopyrazole | 93% | 300-303 | - | [7] |
| 4a | - | - | - | - | 345 | [4] |
| 4f | - | - | - | - | 347 | [4] |
| 4h | - | - | - | - | 359 | [4] |
| - | 2-amino-5-chlorophenol | 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one | 59% | 279 | 413 | [6] |
Note: Specific pyrazolone structures can vary, affecting the final properties. λmax values are typically measured in solvents like DMF or Ethanol.[4][7]
Table 2: Characterization Data for a Representative Pyrazolone Dye (4-((4-Chloro-2-hydroxyphenyl)diazenyl)-3-isopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one)
| Analysis Type | Data | Reference |
| ¹H NMR | δ 1.29 (d, J = 6.84 Hz, 6H, 2xCH₃), 3.48 (sep, J = 6.73 Hz, 1H, CH), 7.11–7.18 (m, 2H, ArH), 7.57–7.59 (m, 4H, ArH), 12.5 (br s, 1H, OH), 13.9 (br s, 1H, NH) ppm | [6] |
| ¹³C NMR | δ 20.53 (CH), 27.60 (2xCH₃), 55.84 (OCH₃), 114.93, 119.50, 120.31, 121.71, 125.80, 127.18, 132.81, 143.67, 143.69, 148.19, 149.44, 150.86, 154.57, 164.26 (C=N), 177.29 (C=O) ppm | [6] |
| FTIR | 3442 (OH), 3200 (NH), 1670 (C=O), 1599 (N=N) cm⁻¹ | [6] |
| GC-MS (m/z) | 390 (M–1), 281, 249, 233, 111 | [6] |
Applications and Significance
Pyrazolone-based dyes are of significant commercial importance.[2] Their applications span various industries:
-
Printing Inks: Their bright hues and stability make them ideal for use in printing inks.[3]
-
Textile Dyeing: Certain derivatives are used as disperse dyes for synthetic fibers like polyester, often exhibiting high color fastness.[8]
-
Paints and Coatings: The good lightfastness of these pigments ensures that colors remain vibrant over time, which is crucial for automotive and outdoor coatings.[3][4]
-
Other Industries: They also find use in cosmetics, plastics, and as agrochemicals.[1][3]
The continuous development of new pyrazolone derivatives allows for the creation of novel dyes with tailored properties, such as enhanced stability, different color shades, and improved application performance.[4][8] Research into their synthesis, including methods like continuous flow processes, aims to improve efficiency and yield.[9]
References
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrazol-3(2H)-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-1H-pyrazol-3(2H)-one, a key heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route for this compound?
The most prevalent method for synthesizing pyrazolones is the Knorr pyrazole synthesis. For this compound, this involves the condensation cyclization of methylhydrazine with a β-ketoester, typically ethyl acetoacetate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring.
Caption: General reaction scheme for the synthesis of this compound.
Q2: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue and can stem from several factors. The most significant is often poor regioselectivity, leading to the formation of an undesired isomer. Other causes include incomplete reaction, side reactions, or losses during workup and purification.
A systematic approach to troubleshooting is recommended. Start by analyzing the crude product to determine if the issue is low conversion or the formation of byproducts, including isomers.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Q3: I've identified a mixture of regioisomers in my product. How can I improve the selectivity for this compound?
Regiocontrol is critical when using an unsymmetrical reagent like methylhydrazine. The reaction can yield both the desired 1,3-isomer (this compound) and the undesired 1,5-isomer (1-Methyl-1H-pyrazol-5(4H)-one). The selectivity is highly dependent on the reaction conditions.[1][2]
Key strategies to enhance regioselectivity include:
-
Controlling the Hydrazine Nucleophilicity: Using the salt form of methylhydrazine (e.g., methylhydrazine sulfate) in a neutral or slightly acidic medium is the most effective strategy. The more substituted nitrogen atom is less nucleophilic, favoring the initial attack by the terminal -NH2 group on the ester carbonyl of the ethyl acetoacetate, which ultimately leads to the desired 1,3-isomer.
-
Solvent Choice: The choice of solvent can influence the reaction pathway.[1] Protic solvents like methanol or ethanol are commonly used.
-
pH Adjustment: The pH of the reaction mixture can affect which nitrogen atom of methylhydrazine is more reactive. Acidic conditions protonate the more basic nitrogen, directing the reaction.
| Parameter | Condition A | Condition B | Expected Outcome | Citation |
| Methylhydrazine | Free Base | Sulfate Salt | Condition B strongly favors the 1,3-isomer. | [1][2] |
| Solvent | Methanol | Ethanol | Both are effective, but regioselectivity can vary. | [1] |
| Catalyst | Base (e.g., Piperidine) | Acid (e.g., Acetic Acid) | Acidic conditions with a hydrazine salt improve selectivity. | [3] |
Q4: What are the optimal reaction conditions (temperature, solvent, catalyst) for this synthesis?
Optimal conditions are a balance between reaction rate and selectivity. Based on established protocols for similar pyrazolone syntheses, the following conditions are recommended as a starting point.
| Parameter | Recommended Condition | Rationale / Notes | Citation |
| Temperature | 50-80 °C (Reflux) | Provides a reasonable reaction rate without promoting significant side reactions. Microwave-assisted synthesis can dramatically reduce reaction times. | [3][4] |
| Solvent | Ethanol or Methanol | Effectively dissolves reactants and is suitable for the reaction mechanism. | [1][3] |
| Catalyst | Glacial Acetic Acid (a few drops) | When using methylhydrazine sulfate, a slightly acidic environment helps maintain selectivity and catalyze the cyclization step. | [5] |
| Reaction Time | 2-6 hours | Monitor by TLC until starting materials are consumed. | [3] |
Q5: How can I best purify the final product to improve isolated yield and purity?
Effective purification is crucial for obtaining a high-purity product and maximizing the isolated yield.
-
Initial Workup: After the reaction, the solvent is typically removed under reduced pressure. The resulting residue can be treated with water to dissolve inorganic salts.
-
Crystallization: this compound is a solid. Recrystallization is often the most effective purification method. Common solvents include ethanol, water, or a mixture of ethanol and water.
-
Purification via Acid Salt: An alternative method involves dissolving the crude product in a suitable solvent and treating it with an acid (e.g., HCl) to precipitate the pyrazolone as its salt.[6] The salt can be collected by filtration and washed to remove non-basic impurities. The pure product is then recovered by neutralizing the salt with a base (e.g., sodium bicarbonate).
-
Column Chromatography: If crystallization fails to separate the desired product from its isomer or other impurities, silica gel column chromatography is a viable option. A solvent system such as ethyl acetate/hexane would be a typical starting point.
Detailed Experimental Protocol
This protocol details a common method for the synthesis of this compound, optimized for high regioselectivity.
Objective: To synthesize this compound from ethyl acetoacetate and methylhydrazine sulfate.
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine sulfate
-
Sodium acetate
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methylhydrazine sulfate (14.4 g, 0.1 mol) and sodium acetate (16.4 g, 0.2 mol) in 50 mL of deionized water. Stir until all solids have dissolved.
-
Reaction Initiation: To the flask, add ethyl acetoacetate (13.0 g, 0.1 mol) followed by 50 mL of absolute ethanol.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Allow the reaction to proceed for 3 hours. Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Precipitation: Cool the remaining aqueous solution in an ice bath for 30-60 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water.
-
Purification: Recrystallize the crude product from a minimal amount of a hot ethanol/water solution to yield pure, crystalline this compound.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of Pyrazolone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazolone synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazolones?
A1: The most prevalent method for pyrazolone synthesis is the Knorr condensation, which involves the reaction of a β-ketoester with a hydrazine.[1] Another common approach is the reaction of a 1,3-dicarbonyl compound with a hydrazine.[2] Additionally, multicomponent synthesis strategies and methods involving α,β-unsaturated aldehydes and hydrazines are also employed.[2]
Q2: My pyrazolone synthesis is resulting in a consistently low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in pyrazolone synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of side reactions.[3]
Troubleshooting Strategies for Low Yield:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity, as impurities can lead to side reactions and complicate purification.[3] Hydrazine derivatives can degrade, so using a fresh or recently purified reagent is recommended.[3]
-
Optimize Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[3]
-
Evaluate and Optimize Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are critical parameters that may require optimization.[3][4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[3][4] For some reactions, microwave-assisted synthesis can significantly improve yields and reduce reaction times.[4][5]
-
Consider Catalyst Choice: The type and amount of catalyst can be crucial. Protic acids (e.g., acetic acid) or Lewis acids are often used.[4][6] In some cases, a mild base like sodium acetate may be beneficial.[3]
Q3: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2][3] The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[3]
Strategies to Improve Regioselectivity:
-
Modify Reaction Conditions: Altering the solvent, temperature, or catalyst can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer.
-
Protecting Groups: In some cases, using a protecting group on one of the carbonyls of the dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine.
-
Alternative Synthetic Routes: Consider a different synthetic approach that offers better regiocontrol.
Q4: My reaction mixture has turned a dark color. What causes this and how can I obtain a cleaner product?
A4: Discoloration, often to yellow or red, is frequently observed in pyrazolone synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[2][3]
Tips for a Cleaner Reaction:
-
Use a Mild Base: The addition of a mild base, such as sodium acetate, can help neutralize any acid present and lead to a cleaner reaction profile.[3]
-
Purification of Hydrazine: If the discoloration is significant, consider purifying the hydrazine reagent before use.
-
Purification of the Product: Recrystallization is an effective method for removing colored impurities from the final product.[3] Column chromatography on silica gel can also be employed for purification.[3]
Troubleshooting Guides
Issue 1: Low Product Yield
Symptoms:
-
The isolated yield of the desired pyrazolone is significantly lower than expected.
-
TLC analysis shows a large amount of unreacted starting material.
-
Multiple spots are visible on the TLC plate, indicating the formation of byproducts.
Logical Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.
Issue 2: Formation of Side Products
Symptoms:
-
NMR and/or Mass Spectrometry data indicates the presence of impurities.
-
Multiple spots are observed on the TLC plate that are not starting materials or the desired product.
-
Difficulty in purifying the desired product.
Common Side Products and Their Identification:
-
Regioisomers: Often observed with unsymmetrical starting materials.[2] NMR spectroscopy will show duplicate sets of peaks for the desired product structure.[2]
-
Pyrazoline Intermediates: Result from incomplete cyclization or aromatization.[2]
-
Hydrazine-derived Impurities: Can lead to colored byproducts.[2]
Experimental Protocols
General Procedure for Knorr Pyrazolone Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
Hydrazine Addition: Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[3]
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux.[3] Reaction progress should be monitored by TLC.[3]
-
Work-up and Isolation: Once the reaction is complete, the product may precipitate upon cooling and can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Experimental Workflow for Knorr Pyrazolone Synthesis:
Caption: A typical experimental workflow for the Knorr pyrazolone synthesis.
Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
This method provides a rapid and efficient route to certain pyrazolone derivatives.[5]
-
Reactant Mixture: In a microwave-safe vessel, combine ethyl acetoacetate, a substituted phenylhydrazine, and a substituted benzaldehyde.[5]
-
Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate at a specified power (e.g., 420 W) for a short duration (e.g., 10 minutes).[5]
-
Isolation and Purification: After cooling, the resulting solid is triturated with a suitable solvent (e.g., ethyl acetate) and collected by suction filtration.[5]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazolone Synthesis Yield
| Parameter | Condition | Effect on Yield | Troubleshooting Action | Citation |
| Temperature | Too Low | Incomplete reaction, low yield | Increase temperature, consider reflux or microwave heating | [3][4] |
| Too High | Increased side product formation, decomposition | Optimize temperature based on reaction monitoring | [6] | |
| Reaction Time | Too Short | Incomplete reaction, low yield | Increase reaction time, monitor by TLC/LC-MS | [3][4] |
| Too Long | Potential for byproduct formation or degradation | Determine optimal time through reaction monitoring | [6] | |
| Solvent | Suboptimal Polarity | Poor solubility of reactants, slow reaction rate | Screen different solvents (e.g., ethanol, acetic acid, DMF) | [6] |
| Catalyst | None or Inappropriate | Slow or no reaction | Add an appropriate acid (protic or Lewis) or base catalyst | [4][6][7] |
| Incorrect Amount | Inefficient catalysis or side reactions | Optimize catalyst loading | [8] | |
| Stoichiometry | Non-optimal Ratio | Incomplete consumption of limiting reagent | Use a slight excess of one reactant (e.g., hydrazine) | [3] |
Table 2: Common Solvents and Catalysts in Pyrazolone Synthesis
| Synthesis Type | Common Solvents | Common Catalysts | Citation |
| Knorr Condensation | Ethanol, Methanol, Acetic Acid | Piperidine, Sodium Hydride, Acetic Acid, Mineral Acids | [1][3] |
| Biginelli-type Reactions | DMF, Ethanol | Yb(OTf)₃, InCl₃, ZrCl₄, Zn(OTf)₂ | [6] |
| Microwave-Assisted | Solvent-free or high-boiling solvents | None required in some one-pot procedures | [5] |
| Eco-friendly Synthesis | Ethylene Glycol, Water | Lithium Perchlorate, Nano-ZnO | [7][9] |
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methyl-1H-pyrazol-3(2H)-one
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Methyl-1H-pyrazol-3(2H)-one. The methodologies are intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
Question: My final product has a low yield after purification. What are the common causes and solutions?
Answer: Low recovery can stem from several factors throughout the purification process.
-
Recrystallization Issues: The most common cause is the selection of an inappropriate solvent, leading to the product remaining in the mother liquor. Ensure the chosen solvent dissolves the compound well when hot but poorly when cold. Additionally, premature crystallization during a hot filtration step can lead to significant loss. To remedy this, use a pre-heated funnel and a minimal amount of hot solvent to rinse.
-
Column Chromatography Issues: The compound may be binding too strongly to the stationary phase. If using silica gel, the acidic nature can sometimes retain basic compounds like pyrazoles.[1] Consider deactivating the silica gel with a small amount of triethylamine in your eluent or switching to a neutral stationary phase like alumina.[1]
-
Multiple Purification Steps: Each purification step inherently involves some product loss. Optimize your primary purification method to achieve the desired purity in a single step if possible.
Question: The purified this compound is yellow or brown. How can I decolorize it?
Answer: A colored product suggests the presence of trace impurities or degradation products. The following methods can be effective for decolorization:
-
Activated Charcoal Treatment: Dissolve the colored compound in a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated charcoal and stir for a few minutes. Filter the hot solution through a pad of Celite to remove the charcoal, which adsorbs the colored impurities. Proceed with recrystallization.[1]
-
Recrystallization: This technique is often sufficient to remove colored impurities, as they may have different solubility profiles and remain in the mother liquor.[1]
-
Silica Gel Plug Filtration: Dissolve your compound in a minimum amount of a relatively non-polar solvent and pass it through a short column (a "plug") of silica gel. Polar, colored impurities are often strongly retained on the silica, while the desired product is eluted.[1]
Question: My Thin Layer Chromatography (TLC) plate shows multiple spots after purification. What should I do?
Answer: Multiple spots on a TLC plate confirm the presence of impurities.
-
Impurity Identification: The impurities could be unreacted starting materials, byproducts, or regioisomers. You can identify if starting materials are present by co-spotting your purified sample alongside the original starting materials on the same TLC plate.[1]
-
Purification Strategy: Column chromatography is the most effective method for separating compounds with different polarities, which would appear as distinct spots on a TLC plate.[1] You will need to optimize the solvent system (eluent) to achieve baseline separation between the spot corresponding to your product and the impurity spots.
Question: My product is an oil and will not solidify, even though it is reported to be a solid. How can I induce crystallization?
Answer: An oily product can be due to residual solvent or impurities that depress the melting point.[1] The reported melting point for this compound is 126-127°C.[2]
-
Remove Residual Solvent: Ensure all volatile solvents are thoroughly removed, first with a rotary evaporator and then by placing the sample under a high vacuum for several hours.[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a seed for crystallization.
-
Trituration: Add a poor solvent in which your oily compound is insoluble. The oil may slowly solidify upon stirring.
-
Re-purification: If the above methods fail, the oil likely contains a significant amount of impurities. Further purification by column chromatography is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The most frequently employed methods for purifying solid pyrazole derivatives are recrystallization and column chromatography on silica gel.[1][3][4]
Q2: What are some common impurities in pyrazole synthesis? A2: Common impurities include unreacted starting materials, reagents, and regioisomers formed during the cyclization step. The presence of regioisomers is a frequent challenge in pyrazole synthesis and often requires careful chromatographic separation.[1][5]
Q3: How can I improve separation during column chromatography? A3: To improve separation, you can:
-
Optimize the Solvent System: Experiment with different eluent polarities. Using a gradient elution (gradually increasing the polarity of the solvent system) can often provide better separation than an isocratic (constant polarity) system.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Adjust the Flow Rate: A slower flow rate can improve resolution.
-
Consider the Stationary Phase: As pyrazoles can be basic, using silica gel deactivated with triethylamine or switching to neutral alumina can prevent peak tailing and improve separation.[1]
Q4: Can I purify this compound by forming a salt? A4: Yes, this is a viable technique for basic pyrazoles. The process involves dissolving the crude pyrazole in an organic solvent (e.g., ethanol, acetone) and adding an acid like HCl or sulfuric acid.[6] The resulting acid addition salt, which may have different solubility properties, can often be selectively crystallized, leaving neutral impurities behind. The free pyrazole can then be regenerated by treatment with a base.
Data Presentation
Table 1: Common Solvent Systems for Purification of Pyrazole Derivatives
| Purification Method | Stationary Phase | Eluent / Solvent System | Compound Type / Reference |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (7:3) | Substituted pyrazolo[3,4-c]pyrazoles[3] |
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | Substituted pyrazolo[3,4-c]pyrazoles[3] |
| Column Chromatography | Silica Gel | Dichloromethane / Ethyl Acetate (95:5) | Substituted pyrazolo[3,4-c]pyrazoles[3] |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (19:1) | 1,3,5-trisubstituted pyrazoles[4] |
| Radial Chromatography | Silica Gel | Ethyl Acetate / Hexane (10-30%) | Indenopyrazole isomers[5] |
| Recrystallization | - | Ethanol | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[7] |
| Recrystallization | - | Acetonitrile / Ethyl Acetate (1:1) | 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate[8] |
| Salt Formation | - | Acetone, Ethanol, or Isopropanol | General pyrazoles[6] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines the general steps for purifying a solid compound by recrystallization.[9]
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures but has low solubility at room temperature or below. Ethanol or ethanol/water mixtures are good starting points.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This is best done by adding small portions of the solvent to the solid while heating the mixture (e.g., on a hot plate).
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step prevents the product from crystallizing prematurely on the filter paper.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals completely, either air-drying or in a vacuum oven, to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.
-
TLC Analysis: First, analyze your crude product by TLC to determine the number of components and to find a suitable solvent system that gives good separation (Rf value of the desired product around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply this solution to the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, start with the non-polar solvent and gradually increase the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
identifying and minimizing byproducts in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during pyrazole synthesis.
Issue 1: Low or No Yield of the Desired Pyrazole
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials.
-
The isolated yield of the pyrazole product is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1] Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times. |
| Suboptimal Catalyst | Catalyst Choice: For Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often used.[1][2] Experiment with different acid catalysts (e.g., H₂SO₄, p-TsOH) or consider Lewis acids. In some cases, nano-organocatalysts have been shown to improve yields.[2] |
| Reagent Stability/Purity | Hydrazine Instability: Hydrazine and its derivatives can be unstable. Use fresh, high-purity hydrazine. If using a hydrochloride salt, ensure appropriate base is used for neutralization if required by the protocol. Starting Material Purity: Ensure the 1,3-dicarbonyl compound is pure, as impurities can lead to side reactions. |
| Side Reactions | Formation of Byproducts: The formation of regioisomers or other side products can consume starting materials and lower the yield of the desired product. Refer to the byproduct identification and minimization section. |
Issue 2: Formation of Multiple Products (Regioisomers)
Symptoms:
-
¹H or ¹³C NMR spectra of the purified product show duplicate sets of peaks.
-
Multiple spots are observed on TLC, even after initial purification attempts, that have similar Rf values.
-
Mass spectrometry shows a single mass corresponding to the product, but chromatographic separation (GC or LC) reveals multiple peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unsymmetrical Reactants | Reaction Conditions: The regioselectivity of the Knorr synthesis can be influenced by reaction conditions. Varying the solvent, temperature, and catalyst can alter the ratio of the resulting isomers. The use of fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[3] |
| Similar Reactivity of Carbonyls | Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons in an unsymmetrical 1,3-dicarbonyl compound.[4][5][6] The selectivity is influenced by the steric and electronic properties of the substituents. |
| Separation Challenges | Chromatography: Regioisomers can often be separated by careful column chromatography on silica gel.[3][7][8] A variety of solvent systems may need to be screened to achieve baseline separation. |
| Characterization | NMR Spectroscopy: One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons of the different regioisomers. For unambiguous structural assignment, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons on the pyrazole ring and adjacent substituents.[7][8] |
Issue 3: Colored Impurities in the Reaction Mixture
Symptoms:
-
The reaction mixture turns a deep yellow, red, or brown color.
-
The isolated product is colored, even after initial purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrazine Side Reactions | Purity of Hydrazine: Impurities in the hydrazine starting material can lead to colored byproducts. Using freshly distilled or high-purity hydrazine can mitigate this. Reaction under Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of hydrazine that may cause coloration. |
| Product Degradation | Temperature Control: Excessive heat or prolonged reaction times can lead to the degradation of the pyrazole product or intermediates, resulting in colored impurities. Optimize the reaction temperature and time by monitoring with TLC. |
| Purification | Activated Carbon: Treatment of a solution of the crude product with activated carbon can sometimes remove colored impurities. Recrystallization: Recrystallization from a suitable solvent is an effective method for removing colored impurities and obtaining a pure, crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2][4][5][6]
Q2: What are the typical byproducts in pyrazole synthesis?
A2: Common byproducts include regioisomers when using unsymmetrical starting materials, pyrazoline intermediates from incomplete aromatization, and colored impurities arising from side reactions of the hydrazine starting material.[9] In some instances, di-addition of hydrazine to the dicarbonyl compound can also occur.[9]
Q3: How can I identify the byproducts in my reaction?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): Quickly indicates the presence of multiple components in the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides their mass-to-charge ratio, aiding in the identification of isomers and byproducts based on their fragmentation patterns.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the product and any isolated byproducts. 2D NMR techniques like NOESY can be crucial for distinguishing between regioisomers.[7][8]
-
Mass Spectrometry (MS): Determines the molecular weight of the components in the reaction mixture.
Q4: How can I monitor the progress of my pyrazole synthesis?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[1] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. The plate is then developed in a suitable solvent system (e.g., 30% ethyl acetate/70% hexane).[1] The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q5: Can I use microwave irradiation for pyrazole synthesis?
A5: Yes, microwave-assisted synthesis can be a very effective method for improving yields and significantly reducing reaction times in pyrazole synthesis.
Data Presentation
Table 1: Comparison of Catalysts in Pyrazolone Synthesis
| Catalyst | Time (min) | Yield (%) |
| Silica Sulfuric Acid (SSA) | 60-90 | 85-92 |
| Tetra-n-butyl Ammonium Hydrogen Sulfate (TBAHSO₄) | 45-70 | 88-95 |
| [2,2′-BPyH][C(CN)₃]₂ (Ionic Liquid) | 40-60 | 90-96 |
| Data synthesized from a comparative study on the synthesis of new pyrazolone derivatives. Conditions and substrates may vary. |
Table 2: Spectroscopic Data for a Representative Pyrazole Product: 3,5-dimethyl-1-phenyl-1H-pyrazole
| Technique | Data |
| ¹H NMR (200 MHz, CDCl₃) | δ (ppm): 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm): 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |
| MS (ESI) | m/z = 173 [M+H]⁺ |
| Spectroscopic data for 3,5-dimethyl-1-phenyl-1H-pyrazole as reported in the literature. |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1][6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for the separation of a mixture of two pyrazole regioisomers.[3]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Prepare a chromatography column with silica gel slurried in the initial, less polar eluent.
-
Dissolve the crude regioisomer mixture in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify which fractions contain the separated isomers.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
-
Characterize the isolated isomers using NMR spectroscopy to confirm their structures.
Protocol 3: GC-MS Analysis of Pyrazole Synthesis Mixture
This protocol details the instrumental parameters for the separation and detection of pyrazole isomers and byproducts.[10]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 5 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Detector: Scan range of m/z 40-400.
Data Analysis: Analyze the mass spectrum of each separated peak to determine the molecular weight and fragmentation pattern, comparing them to known standards or spectral libraries to identify the product and byproducts.
Visualizations
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a concern?
A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. The most common method, the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. If both the dicarbonyl and the hydrazine are unsymmetrical, two different regioisomers can be formed. Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by a combination of factors:
-
Steric and Electronic Effects: The electronic properties and steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine are critical. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon. For instance, a carbonyl group adjacent to a strong electron-withdrawing group like a trifluoromethyl (-CF₃) group is more electrophilic.
-
Reaction pH: The acidity or basicity of the reaction medium can significantly alter the course of the reaction. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, influencing which nitrogen atom initiates the nucleophilic attack.
-
Solvent: The choice of solvent can have a dramatic impact on the ratio of regioisomers formed. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to more conventional solvents like ethanol.
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the product distribution.
Q3: How can I identify the different regioisomers in my product mixture?
A3: The most powerful technique for identifying and distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
1D NMR (¹H and ¹³C): While ¹H and ¹³C NMR will show the presence of multiple isomers through distinct sets of peaks, assigning the correct structure to each set can be challenging.
-
2D NMR (NOESY and HMBC): Two-dimensional NMR techniques are invaluable for unambiguous structure determination.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the protons of a substituent on the N1 nitrogen and a substituent at the C5 position can confirm their proximity and thus identify that regioisomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to definitively establish the connectivity of the pyrazole core and its substituents.
-
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound and/or hydrazine have similar steric and electronic properties, leading to a lack of selectivity in the initial nucleophilic attack.
-
Solution 1: Modify the Solvent System. This is often the simplest approach to try first. Changing from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically favor the formation of one regioisomer.
-
Solution 2: Adjust Reaction pH. If using a substituted hydrazine, the addition of a catalytic amount of acid (e.g., acetic acid) can influence which nitrogen atom is the primary nucleophile. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.
-
Solution 3: Alter the Synthetic Strategy. If the above modifications are not effective, consider alternative synthetic routes that offer greater regiochemical control. For example, 1,3-dipolar cycloaddition reactions or syntheses starting from acetylenic ketones can provide higher regioselectivity. The reaction of N-alkylated tosylhydrazones with terminal alkynes is another excellent method for achieving complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles.
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.
-
Solution 1: Employ a Regiochemically-Controlled Synthetic Route. Instead of trying to influence the selectivity of a Knorr-type synthesis, it is often more efficient to switch to a method that provides unambiguous regiochemical control. The reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective.
-
Solution 2: Use Hydrazine Salts. When reacting with arylhydrazines, using the corresponding hydrochloride salt in a solvent like N,N-dimethylacetamide (DMAc) can favor the formation of the 1,5-diarylpyrazole regioisomer.
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further studies.
-
Solution 1: Column Chromatography. This is the most common and effective method for separating regioisomers.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.
-
Silica Gel Chromatography: For many pyrazole derivatives, silica gel column chromatography using a hexane/ethyl acetate or dichloromethane/methanol gradient is effective.
-
-
Solution 2: Recrystallization. If the regioisomers have significantly different solubilities in a particular solvent, fractional recrystallization can be an effective purification method. This often requires careful optimization of the solvent system and temperature.
-
Solution 3: Preparative HPLC. For difficult separations or to obtain highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Chiral stationary phases can even be used to separate enantiomers of chiral pyrazoles.
Data Presentation
The regioselectivity of pyrazole synthesis is highly dependent on the specific substrates and reaction conditions. The following table summarizes some reported data on isomer ratios under different conditions.
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Conditions | Major Regioisomer | Ratio (A:B) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | Ethanol | Ambient Temp. | Mixture | ~1:1 | |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Arylhydrazine | N,N-Dimethylacetamide | Ambient Temp., Acidic | 1-Aryl-3-phenyl-5-trifluoromethylpyrazole | 98:2 | |
| 1-Aryl-4,4,4-trifluorobutane-1,3-diones | Methylhydrazine | Ethanol | Reflux | 5-Aryl-1-methyl-3-(trifluoromethyl)pyrazole | Varies | |
| 1-Aryl-4,4,4-trifluorobutane-1,3-diones | Methylhydrazine | HFIP | Room Temp. | 3-Aryl-1-methyl-5-(trifluoromethyl)pyrazole | Up to >99:1 | |
| Diacetylene Ketones | Phenylhydrazine | Ethanol | - | Mixture | ~3:2 | |
| Diacetylene Ketones | Hydrazine Hydrate | Ethanol | - | Single Isomer | >99:1 |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using Fluorinated Alcohols
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for column chromatography)
-
Appropriate eluent system (e.g., hexane/ethyl acetate) determined by TLC analysis
-
-
Procedure:
-
Prepare a silica gel column of appropriate size for the amount of crude
-
stability issues of 1-Methyl-1H-pyrazol-3(2H)-one under acidic/basic conditions
Welcome to the Technical Support Center for 1-Methyl-1H-pyrazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other pyrazolone derivatives, is susceptible to degradation under certain conditions. The primary concerns are hydrolytic instability under both acidic and basic conditions. The pyrazolone ring can be cleaved, leading to the formation of various degradation products. The rate and extent of degradation are influenced by pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly pH-dependent. Generally, the compound exhibits greater stability in acidic to neutral conditions compared to basic conditions. In alkaline solutions, the rate of hydrolysis increases, leading to more rapid degradation. This is a common characteristic for pyrazolone-based structures.
Q3: What are the likely degradation products of this compound under acidic and basic conditions?
A3: Under hydrolytic stress, the primary degradation pathway for pyrazolones involves the opening of the heterocyclic ring. For this compound, the expected degradation products would result from the cleavage of the amide bond within the pyrazolone ring. While specific degradation products for the 1-methyl analog are not extensively documented in the literature, based on the degradation of similar pyrazolones like Edaravone, potential degradation products could include hydrazone and carboxylic acid derivatives.
Potential Degradation Products:
| Condition | Potential Degradation Product(s) |
| Acidic Hydrolysis | Methylhydrazine and acetoacetic acid derivatives |
| Basic Hydrolysis | Salts of acetoacetic acid and methylhydrazine |
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of compound during sample processing in acidic or basic buffers. | Hydrolytic degradation of the pyrazolone ring. | Minimize exposure time to strong acidic or basic conditions. Whenever possible, work at lower temperatures to slow down the degradation kinetics. If the experimental design allows, use milder pH conditions. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Inconsistent results in bioassays. | Degradation of the active compound in the assay medium. | Assess the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Consider preparing fresh solutions immediately before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
pH meter
-
Water bath or heating block
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as described for acidic degradation, neutralizing the samples with 0.1 M HCl before analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization may be necessary.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 240-250 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: General degradation pathways under acidic and basic conditions.
Caption: Workflow for forced degradation studies.
Technical Support Center: Greener Synthesis of 1-Methyl-1H-pyrazol-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative, greener synthesis routes for 1-Methyl-1H-pyrazol-3(2H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the greener synthesis of this compound and related pyrazolones.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield in microwave-assisted synthesis | - Inefficient microwave absorption by reactants.- Incorrect microwave power setting.- Reaction time is too short or too long. | - Add a small amount of a polar, high-dielectric solvent (e.g., ethanol, DMF) to improve energy absorption.- Optimize the microwave power. A study on similar pyrazolones found 420 W to be effective.[1]- Perform a time-course study to determine the optimal reaction time. For some pyrazolones, 10 minutes has been found to be optimal.[2][3] |
| Formation of side products in solvent-free reactions | - Localized overheating leading to decomposition.- Incomplete reaction leading to the presence of starting materials or intermediates. | - Reduce microwave power or use pulsed heating to control the temperature.- Ensure homogenous mixing of reactants before irradiation.- Isolate and characterize side products to understand the reaction pathway and adjust conditions accordingly. A common intermediate is the hydrazone, which can sometimes be isolated.[4] |
| Difficulty in product purification | - The product is an oil or a low-melting solid.- Presence of unreacted starting materials with similar polarity to the product. | - After the reaction, triturate the crude product with a non-polar solvent like diethyl ether or ethyl acetate to induce crystallization or remove impurities.[2]- If direct crystallization is not possible, column chromatography may be necessary. |
| Inconsistent results in ultrasound-assisted synthesis | - Inconsistent power output from the ultrasonic bath.- Poor transmission of ultrasonic energy to the reaction mixture. | - Ensure the reaction vessel is placed in the optimal position within the ultrasonic bath.- Maintain a consistent water level in the bath.- Use a degassed solvent to improve cavitation. |
| Reaction does not go to completion | - Insufficient reaction time or temperature.- Catalyst deactivation (if used). | - Gradually increase the reaction time and monitor the progress by TLC.- For thermal methods, slightly increase the temperature. For microwave synthesis, increase the power or time.- If using a solid-supported catalyst, ensure it is freshly prepared and dry. |
Frequently Asked Questions (FAQs)
Q1: What are the main greener alternative synthesis routes for this compound?
A1: The primary greener alternatives to traditional synthesis methods involve:
-
Microwave-assisted synthesis: This method often reduces reaction times from hours to minutes and can be performed under solvent-free conditions, significantly reducing waste.[4]
-
Ultrasound-assisted synthesis: Sonication can promote the reaction, often at lower temperatures and with shorter reaction times, providing an energy-efficient alternative.
-
Solvent-free synthesis: Reactions are conducted by mixing the neat reactants, often with heating or microwave irradiation, which eliminates the need for potentially hazardous solvents. A solvent-free synthesis of a similar compound, 1,3-dimethyl-5-pyrazolone, has been reported with quantitative yield.[5]
-
One-pot synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent usage, waste, and reaction time.[2][3]
Q2: What are the typical starting materials for the greener synthesis of this compound?
A2: The most common and readily available starting materials are ethyl acetoacetate and methylhydrazine.[5]
Q3: Are catalysts required for these greener synthesis methods?
A3: Many greener synthesis protocols for pyrazolones are catalyst-free.[6] For instance, the reaction between ethyl acetoacetate and methylhydrazine can proceed efficiently under microwave irradiation without a catalyst.[4] However, in some cases, a catalytic amount of acid (e.g., acetic acid) or a solid-supported catalyst may be used to enhance the reaction rate.
Q4: What are the key advantages of using microwave irradiation for this synthesis?
A4: The main advantages include:
-
Rapid reaction rates: Dramatically shorter reaction times compared to conventional heating.[4]
-
Higher yields: Often provides improved product yields.
-
Energy efficiency: More efficient heating of the reaction mixture.
-
Solvent-free conditions: Enables reactions to be carried out without a solvent, a key principle of green chemistry.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials to observe the formation of the product and the disappearance of the reactants.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of pyrazolone derivatives using greener methods. While data for the specific synthesis of this compound is limited, the data for analogous compounds provides valuable insights into expected reaction conditions and yields.
Table 1: Microwave-Assisted Synthesis of Pyrazolone Derivatives
| Product | Starting Materials | Microwave Power (W) | Time (min) | Solvent | Yield (%) | Reference |
| 1-Phenyl-3-methyl-pyrazol-3-one | Ethyl acetoacetate, Phenylhydrazine | 160 | 4 | None | 82 | [4] |
| 4-Arylidenepyrazolones | Ethyl acetoacetate, Hydrazines, Aldehydes | 420 | 10 | None | 51-98 | [2][3] |
| 1,3-Dimethyl-5-pyrazolone | Ethyl acetoacetate, Methylhydrazine | Not specified (thermal) | 90 | None | ~100 | [5] |
Table 2: Ultrasound-Assisted Synthesis of Pyrazole Derivatives
| Product | Starting Materials | Time | Solvent | Yield (%) | Reference |
| Tetrasubstituted pyrazoles | Aldehydes, Ethyl acetoacetate, Hydrazine, Malononitrile | Not specified | Water | High | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 1-Phenyl-3-methyl-pyrazol-3-one (Analogous to this compound)
This protocol is adapted from a reported high-speed, solvent-free synthesis of pyrazolones.[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine (can be substituted with methylhydrazine for the target molecule)
-
Domestic microwave oven
-
Reaction vessel (e.g., a 50 mL flask)
Procedure:
-
In a suitable reaction vessel, mix ethyl acetoacetate (7.68 mmol) and phenylhydrazine (7.29 mmol).
-
Place the vessel in a domestic microwave oven and irradiate at a low power setting (e.g., 20% power or ~160 W) for 4 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and stir vigorously.
-
Collect the precipitated product by filtration.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: General Ultrasound-Assisted Synthesis of Pyrazoles in Water
This protocol is based on a general method for the ultrasound-assisted synthesis of pyrazole derivatives in an aqueous medium.[6]
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ultrasonic bath
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine equimolar amounts of ethyl acetoacetate and methylhydrazine in water.
-
Place the reaction vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power.
-
Monitor the reaction progress using TLC.
-
Upon completion, the product may precipitate from the aqueous solution.
-
Collect the product by filtration and wash with water.
-
Dry the product. This method often yields a pure product without the need for column chromatography.
Visualizations
Caption: General workflow for greener synthesis of this compound.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. ias.ac.in [ias.ac.in]
- 6. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 1-Methyl-1H-pyrazol-3(2H)-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 1-Methyl-1H-pyrazol-3(2H)-one synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. Poor mixing leading to localized reagent depletion. | - Increase reaction time and/or temperature incrementally, monitoring for byproduct formation.- Ensure adequate agitation for the reactor volume.[1] - Verify the quality and stoichiometry of starting materials. |
| Side Reactions: Formation of regioisomers or other byproducts.[1] | - Optimize reaction conditions such as temperature, solvent, and catalyst to enhance selectivity.[1] - Consider alternative synthetic routes that offer higher regioselectivity. | |
| Product Loss During Workup: Suboptimal extraction or crystallization conditions. | - Optimize solvent systems for extraction and recrystallization to maximize product recovery.[1] | |
| Poor Regioselectivity | Reaction Conditions Favoring Isomer Formation: The reaction conditions may not be optimal for the desired isomer.[1] | - Screen a variety of solvents and catalysts to identify conditions that favor the formation of this compound.[1] - Precise control over the reaction temperature can significantly influence isomeric ratios. |
| Exothermic Reaction / Thermal Runaway | Poor Heat Dissipation: Inadequate cooling capacity for the reactor size, especially during the addition of reagents like hydrazine.[1] | - Implement slow, controlled addition of reagents.[1] - Ensure the reactor's cooling system is sufficient for the scale of the reaction.[1] - Use an appropriate solvent volume to help manage the heat of reaction.[1] |
| Product Impurities | Presence of Unreacted Starting Materials: Incomplete reaction. | - Increase reaction time or temperature as tolerated by the product's stability. |
| Formation of Byproducts: Undesired side reactions occurring under the reaction conditions. | - Adjust reaction parameters (temperature, stoichiometry, catalyst) to minimize byproduct formation.[1] | |
| Colored Impurities: Presence of trace impurities or degradation products. | - Treat the product solution with activated charcoal to adsorb colored impurities. - Recrystallization can also be effective in removing colored byproducts. | |
| Crystallization Issues | Product Oiling Out: The product separates as an oil instead of a crystalline solid. | - Ensure all volatile solvents are thoroughly removed. - Experiment with different crystallization solvents or solvent mixtures. |
| Poor Crystal Quality: Formation of small or impure crystals. | - Control the cooling rate during crystallization; slower cooling often leads to better crystal formation. - Consider seeding the solution with a small amount of pure product to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concern is the management of the exothermic reaction, which can pose a risk of a thermal runaway, especially when using reagents like hydrazine.[1] Proper temperature control, slow addition of reagents, and an adequate cooling system are critical for a safe scale-up.[1]
Q2: How can I minimize the formation of the undesired regioisomer during synthesis?
A2: Regioisomer formation is a common challenge in pyrazole synthesis.[1] To minimize it, focus on optimizing the reaction conditions. This includes screening different solvents and catalysts, and carefully controlling the reaction temperature, as even small variations can impact the isomeric ratio.
Q3: What are the most effective methods for purifying this compound at a larger scale?
A3: At a larger scale, recrystallization is a common and effective purification method.[1] The choice of solvent is crucial for obtaining a high-purity product.[1] Column chromatography can also be used, but may be less practical for very large quantities.
Q4: My final product is a persistent oil. What steps can I take to induce crystallization?
A4: If your product remains an oil, ensure all residual solvents have been removed under high vacuum. Experiment with various crystallization solvents and solvent mixtures. Techniques such as scratching the inside of the flask at the liquid-air interface or seeding with a small crystal of the pure compound can also initiate crystallization.
Q5: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product and any byproducts. For final product quality control, HPLC is ideal for determining purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identity of the compound.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Regioselectivity (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomeric Ratio (Desired:Undesired) |
| Ethanol | 80 | 12 | 75 | 4:1 |
| Toluene | 110 | 8 | 82 | 6:1 |
| Acetonitrile | 82 | 10 | 78 | 5:1 |
| Water | 100 | 16 | 65 | 3:1 |
Note: This data is illustrative and based on general principles of pyrazolone synthesis. Actual results may vary.
Table 2: Impurity Profile at Different Scales (Illustrative)
| Impurity | Lab Scale (10g) (%) | Pilot Scale (1kg) (%) | Production Scale (100kg) (%) |
| Unreacted Starting Material A | 1.5 | 2.5 | 3.0 |
| Unreacted Starting Material B | 0.8 | 1.2 | 1.5 |
| Regioisomer | 5.2 | 7.8 | 9.5 |
| Other Byproduct | 0.5 | 1.0 | 1.2 |
Note: This table illustrates a potential trend of increasing impurities with scale-up, highlighting the need for process optimization.
Experimental Protocols
1. General Protocol for the Synthesis of this compound (Lab Scale)
This protocol outlines a common synthetic route. Caution: This reaction can be exothermic and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suitable 1,3-dicarbonyl compound and a solvent (e.g., ethanol).
-
Reagent Addition: Methylhydrazine is added dropwise to the stirred solution at a controlled temperature (e.g., 0-10 °C) to manage the initial exotherm.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for a specified period (e.g., 4-8 hours), with reaction progress monitored by TLC or HPLC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent or solvent mixture.
2. Protocol for Recrystallization
-
Solvent Selection: The crude this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but readily soluble when hot.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then may be further cooled in an ice bath to maximize crystal formation.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to a constant weight.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low product yield during synthesis.
References
Technical Support Center: Purification of Crude 1-Methyl-1H-pyrazol-3(2H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-Methyl-1H-pyrazol-3(2H)-one. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to streamline your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Q1: My final product is a persistent oil and will not solidify. How can I obtain a solid product?
A1: The oily nature of your product likely indicates the presence of residual solvents or impurities that depress the melting point. Consider the following troubleshooting steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed. Initially, use a rotary evaporator, followed by drying under a high-vacuum pump. Gentle heating can be applied if the compound is known to be thermally stable.
-
Column Chromatography: This is a highly effective method for purifying oily compounds. A silica gel column is typically used. For guidance on solvent selection, refer to the "Experimental Protocols" section below.
-
Salt Formation and Crystallization: Pyrazoles can often be converted to crystalline salts.[1] Treat the oily product with an acid (e.g., hydrochloric acid or sulfuric acid) to form the corresponding salt, which is often a solid that can be purified by recrystallization.[1] The pure pyrazole can then be recovered by neutralization.
Q2: My purified this compound is colored. How can I decolorize it?
A2: A colored product suggests the presence of trace impurities, potentially from the degradation of starting materials like methylhydrazine, which can be sensitive to air and light.[2]
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal and stir for a short period. The charcoal will adsorb many colored impurities.[3] Remove the charcoal by filtering the hot solution through a pad of celite. The purified product can then be obtained by cooling the filtrate to induce crystallization.[3] Be aware that charcoal may adsorb some of your product, potentially reducing the yield.[3]
-
Recrystallization: This technique itself is often sufficient to remove colored impurities, as they may remain dissolved in the mother liquor upon cooling.[3]
-
Silica Gel Plug Filtration: For small-scale purification, dissolve your compound in a minimal amount of a suitable solvent and pass it through a short plug of silica gel in a pipette or small column. This can effectively remove baseline impurities that are often colored.
Q3: My TLC analysis shows multiple spots after the reaction. What are these impurities and how can I separate them?
A3: Multiple spots on a TLC plate indicate a mixture of compounds. These could be unreacted starting materials, byproducts, or regioisomers. The most common synthesis of this compound involves the condensation of methylhydrazine with an ethyl acetoacetate derivative.[4]
-
Identification of Impurities:
-
Co-spotting: On a single TLC plate, spot your crude reaction mixture, your starting materials (methylhydrazine and the acetoacetate derivative), and the co-spot (a mixture of the crude product and starting materials). This will help you determine if any of the impurity spots correspond to unreacted starting materials.
-
Potential Byproducts: A common side reaction is the formation of regioisomers if the acetoacetate derivative is unsymmetrical.[5] Incomplete cyclization can also result in hydrazone intermediates.[5]
-
-
Separation Strategies:
-
Column Chromatography: Silica gel column chromatography is the most reliable method for separating compounds with different polarities, such as the desired product from starting materials and most byproducts.[1][5]
-
Fractional Recrystallization: If the impurities are isomers with different solubilities, fractional recrystallization may be effective.[3] This involves a series of recrystallization steps to enrich one isomer.
-
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: Low recovery from recrystallization can be due to several factors.[3]
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve your crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling.[3]
-
Ensure Thorough Cooling: Cool the solution to a low temperature (e.g., in an ice bath) to maximize the precipitation of your product, assuming the impurities remain in solution.[3]
-
Select the Optimal Solvent: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility for it when cold.[3] Refer to the "Data Presentation" section for solvent suggestions.
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Solvent/Solvent System | Polarity | Notes |
| Recrystallization | Ethanol | Protic, Polar | A common and effective solvent for pyrazolone recrystallization.[6] |
| Recrystallization | Ethanol/Water | Protic, Polar | Adding water can decrease the solubility of the product at low temperatures, potentially improving yield.[2] |
| Recrystallization | Dioxane | Aprotic, Moderately Polar | Can be used as an alternative to ethanol.[2] |
| Column Chromatography | Hexane/Ethyl Acetate | Non-polar/Polar Mixture | A standard eluent system for pyrazoles. Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.[7] |
| Column Chromatography | Dichloromethane/Methanol | Non-polar/Polar Mixture | Suitable for more polar pyrazole derivatives.[8] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
This is a standard method for purifying solid organic compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, you can then place the flask in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals on the filter paper by drawing air through them, followed by drying in a desiccator or a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 10% ethyl acetate in hexane).[8] Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: A troubleshooting workflow for the purification of this compound.
Experimental Workflow for Purification
Caption: An experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 8. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of 1-Methyl-1H-pyrazol-3(2H)-one and 3-methyl-1H-pyrazol-5(4H)-one for the Scientific Community
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazolone scaffolds are of paramount importance, serving as crucial building blocks in the synthesis of a wide array of biologically active compounds. This guide provides a detailed comparative analysis of two isomeric pyrazolones: 1-Methyl-1H-pyrazol-3(2H)-one and 3-methyl-1H-pyrazol-5(4H)-one. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their synthetic and drug discovery endeavors.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of the two isomers is presented below. It is important to note that the properties of pyrazolones can be influenced by their tautomeric forms.
| Property | This compound | 3-methyl-1H-pyrazol-5(4H)-one |
| Molecular Formula | C₄H₆N₂O | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol | 98.10 g/mol |
| Melting Point | 126-127 °C[1] | 222-225 °C[2][3] |
| Appearance | - | White to light yellow crystalline powder[4] |
| Solubility | - | Slightly soluble in ethanol[4] |
| ¹H NMR (DMSO-d₆) | Not available | δ 2.07 (s, 3H, -CH₃), 5.20 (s, 1H, -CH₂-), 10.50 (s, 2H, -NH)[2][3] |
| ¹³C NMR (DMSO-d₆) | Not available | Not available |
| IR (KBr, cm⁻¹) | Not available | 3380 (NH), 1650 (C=O), 1542 (C=N)[3] |
| Mass Spectrum (m/z) | Not available | 99 (M⁺)[3] |
Note: Experimental data for this compound is limited in the reviewed literature.
Synthesis and Reactivity
The synthetic routes to these isomers differ, reflecting their distinct structural arrangements.
This compound is commonly synthesized through the cyclization of a β-keto ester equivalent with methylhydrazine. One reported method involves the reaction of methyl propiolate with methylhydrazine.
3-methyl-1H-pyrazol-5(4H)-one is readily synthesized via the condensation of ethyl acetoacetate with hydrazine hydrate in an alcoholic solvent.[2][3][5] This is a well-established and high-yielding reaction. The presence of an active methylene group at the C4 position makes this isomer a versatile precursor for various derivatizations, including condensation reactions with aldehydes.[3]
Tautomerism: A Key Differentiator
Pyrazolones exist in multiple tautomeric forms, and the predominant form can significantly influence their reactivity and biological activity. The potential tautomeric forms for both isomers are illustrated below.
Caption: Potential tautomeric forms of the two pyrazolone isomers.
For this compound, the primary tautomerism exists between the keto and the enol (3-hydroxy) forms. In the case of 3-methyl-1H-pyrazol-5(4H)-one, the tautomeric possibilities are more complex, including the keto, enol (5-hydroxy), and a CH-tautomer. The equilibrium between these forms is influenced by the solvent, pH, and temperature.
Experimental Protocols
Synthesis of 3-methyl-1H-pyrazol-5(4H)-one[2][5]
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a solution of ethyl acetoacetate (0.1 mol) in ethanol (40 mL), add hydrazine hydrate (0.1 mol) dropwise with continuous stirring.
-
Maintain the reaction temperature at 60°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the solid product, wash with cold ethanol, and dry to obtain 3-methyl-1H-pyrazol-5(4H)-one.
References
Spectroscopic Showdown: Unraveling the Tautomers of 1-Methyl-1H-pyrazol-3(2H)-one
A comparative guide for researchers navigating the spectroscopic intricacies of 1-Methyl-1H-pyrazol-3(2H)-one tautomers, providing a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data. This guide offers detailed experimental protocols and visual workflows to support the identification and characterization of these key chemical entities in drug discovery and development.
This compound, a heterocyclic compound of significant interest in medicinal chemistry, exists in a dynamic equilibrium between three principal tautomeric forms: the CH, OH, and NH forms. The predominance of a specific tautomer is influenced by factors such as the solvent, temperature, and the nature of substituents.[1][2] A precise understanding of this tautomeric landscape is crucial for predicting molecular interactions and designing novel therapeutic agents. This guide provides a comprehensive spectroscopic comparison to aid researchers in distinguishing and characterizing these tautomers.
Tautomeric Equilibrium of this compound
Caption: Tautomeric forms of this compound.
Comparative Spectroscopic Data
The differentiation of the CH, OH, and NH tautomers is achieved through careful analysis of their distinct spectroscopic signatures. The following tables summarize the key expected quantitative data from NMR, IR, and UV-Vis spectroscopy. It is important to note that the exact values can vary based on the solvent and experimental conditions.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms by observing the chemical shifts of key protons and carbons.[5][6] The comparison of data with "fixed" derivatives, where the tautomerism is blocked by methylation, is a common strategy to assign the signals to the correct tautomer.[5]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton | CH-form (δ, ppm) | OH-form (δ, ppm) | NH-form (δ, ppm) |
| N-CH₃ | ~3.3 | ~3.7 | ~3.1 |
| C4-H | ~3.0 (CH₂) | ~5.8 (CH) | ~3.8 (CH₂) |
| C5-H | ~7.0 (CH) | ~7.2 (CH) | - |
| OH/NH | - | ~10-12 (br s) | ~8-9 (br s) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon | CH-form (δ, ppm) | OH-form (δ, ppm) | NH-form (δ, ppm) |
| N-CH₃ | ~35 | ~38 | ~33 |
| C3 | ~170 (C=O) | ~160 (C-OH) | ~155 |
| C4 | ~40 (CH₂) | ~95 (CH) | ~45 (CH₂) |
| C5 | ~140 (CH) | ~130 (CH) | ~175 (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The most significant differences are observed in the stretching frequencies of the C=O, O-H, and N-H bonds.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | CH-form | OH-form | NH-form |
| ν(C=O) | ~1700-1720 | - | ~1660-1680 |
| ν(O-H) | - | ~3400-3600 (broad) | - |
| ν(N-H) | - | - | ~3200-3400 (broad) |
| ν(C=C) | ~1600-1650 | ~1580-1620 | ~1600-1640 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated systems within each tautomer. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the solvent polarity.[7][8]
Table 4: Expected UV-Vis Absorption Maxima (λmax, nm)
| Solvent | CH-form | OH-form | NH-form |
| Cyclohexane | ~240-250 | ~260-270 | ~280-290 |
| Ethanol | ~245-255 | ~265-275 | ~285-295 |
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for obtaining reliable and comparable spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. For solution-state measurements, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, cyclohexane) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.
Spectroscopic Characterization Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound to determine its tautomeric composition.
Caption: Workflow for spectroscopic comparison of tautomers.
By employing a multi-technique spectroscopic approach and adhering to standardized protocols, researchers can confidently identify and quantify the tautomeric forms of this compound. This detailed characterization is a critical step in understanding its chemical reactivity and biological activity, ultimately facilitating the development of new and improved pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Purity Validation of 1-Methyl-1H-pyrazol-3(2H)-one by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-Methyl-1H-pyrazol-3(2H)-one, a key building block in the synthesis of various pharmaceutical compounds. The following sections detail an experimental protocol and present comparative data to aid in the selection of a robust and reliable analytical method.
Data Summary: Purity Comparison
The purity of this compound from two different hypothetical suppliers (Supplier A and Supplier B) was compared using a validated RP-HPLC method. Additionally, a forced degradation study was performed on the product from Supplier A to identify potential degradation products and demonstrate the method's specificity.
| Sample ID | Source/Condition | Retention Time (min) | Peak Area (%) | Purity (%) | Known Impurities Detected |
| MP-A-01 | Supplier A | 5.6 | 99.85 | 99.85 | None |
| MP-B-01 | Supplier B | 5.6 | 99.52 | 99.52 | Impurity 1 (RT 3.2 min) |
| MP-A-FD | Supplier A (Forced Degradation) | 5.6 | 95.20 | 95.20 | Degradation Product 1 (RT 4.1 min), Degradation Product 2 (RT 7.8 min) |
Experimental Workflow
The following diagram illustrates the workflow for the purity validation of this compound by HPLC.
Caption: Workflow for HPLC Purity Validation.
Detailed Experimental Protocol
This section outlines the detailed methodology for the Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) based purity validation of this compound.
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound samples for testing
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water and Methanol in a ratio of 20:80 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 ± 2°C.[1]
-
Detection Wavelength: 206 nm.[1]
-
Injection Volume: 5 µL.[1]
-
Run Time: 10 minutes.[1]
Standard Solution Preparation
A standard stock solution of this compound was prepared by accurately weighing and dissolving the reference standard in methanol to achieve a final concentration of 100 µg/mL.
Sample Solution Preparation
Sample solutions were prepared by accurately weighing and dissolving the this compound samples in methanol to achieve a final concentration of 100 µg/mL.
Forced Degradation Study
To demonstrate the specificity of the method, a forced degradation study was conducted on a sample solution. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions to induce degradation. The stressed samples were then diluted to the target concentration and analyzed.
Data Analysis and Purity Calculation
The purity of the samples was determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation and Performance
The described RP-HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.
-
Specificity: The method showed good resolution between the main peak and the peaks of impurities and degradation products, indicating high specificity.[1]
-
Linearity: The method was found to be linear over a concentration range of 50-150 µg/mL with a correlation coefficient (r²) of >0.999.[1]
-
Precision: The relative standard deviation (%RSD) for replicate injections was less than 2.0%, indicating good precision.[1]
-
Accuracy: The recovery of the analyte was within the range of 98-102%, demonstrating the accuracy of the method.
-
Robustness: Minor deliberate changes in the method parameters (e.g., mobile phase composition, flow rate) did not significantly affect the results, indicating the method's robustness.[1]
This guide provides a framework for the reliable and accurate purity determination of this compound. The presented HPLC method is demonstrated to be specific, linear, precise, accurate, and robust, making it suitable for routine quality control and stability testing in a research and drug development setting.
References
A Comparative Guide to Pyrazole Synthesis: Methods, Performance, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals. The efficient and selective synthesis of substituted pyrazoles is therefore of paramount importance. This guide provides an objective comparison of several key methods for pyrazole synthesis, supported by experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Comparative Analysis of Pyrazole Synthesis Methods
The choice of synthetic route to a target pyrazole is often dictated by the availability of starting materials, desired substitution pattern, and scalability. Here, we compare some of the most prevalent methods: the Knorr synthesis, synthesis from α,β-unsaturated carbonyls, 1,3-dipolar cycloaddition, and modern microwave-assisted approaches.
| Synthesis Method | General Reactants | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalyst, various solvents (e.g., EtOH, AcOH), RT to reflux | 59 - 98%[1] | Readily available starting materials, straightforward procedure.[1][2] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[3][4] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde/ketone, Hydrazine | Various solvents (e.g., EtOH), often with an oxidizing agent (e.g., I2, O2) | up to 92%[5] | Good for specific substitution patterns, can be a one-pot process.[5] | May require an additional oxidation step to form the pyrazole from the intermediate pyrazoline.[2][6] |
| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne/Alkene | Often requires in-situ generation of the diazo compound, can be metal-catalyzed. | 41 - 92%[7] | High regioselectivity possible, good for accessing specific isomers. | Use of potentially hazardous diazo compounds.[8] |
| Multicomponent Reactions | e.g., Aldehyde, β-ketoester, Hydrazine | Often one-pot, can be catalyzed by acids, bases, or metal catalysts. | 60 - 95%[1] | High atom economy, operational simplicity, rapid access to molecular diversity.[9] | Optimization can be complex, potential for side reactions. |
| Microwave-Assisted Synthesis | Various (e.g., β-ketoester, hydrazine) | Solvent-free or in minimal solvent, rapid heating. | 81 - 96%[10] | Drastically reduced reaction times, often improved yields, better selectivity.[11][12] | Requires specialized equipment, scalability can be a concern. |
Experimental Protocols
Knorr Pyrazole Synthesis: Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles[1]
This protocol describes a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.
-
Reactants: 1,3-Diketone (1.0 mmol), Arylhydrazine (1.0 mmol).
-
Solvent: N,N-dimethylacetamide (DMA).
-
Procedure: To a solution of the 1,3-diketone in DMA, the arylhydrazine is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
-
Yield: 59-98%.[1]
Synthesis from α,β-Unsaturated Ketones: Iodine-Mediated Synthesis of Trisubstituted Pyrazoles[5]
This one-pot protocol provides a metal-free and eco-friendly approach to synthesizing various pyrazoles from readily available α,β-unsaturated ketones and hydrazine salts.
-
Reactants: α,β-Unsaturated ketone (1.0 mmol), Hydrazine salt (e.g., phenylhydrazine hydrochloride) (1.2 mmol), Iodine (I₂) (1.1 mmol).
-
Solvent: Ethanol (EtOH).
-
Procedure: The α,β-unsaturated ketone, hydrazine salt, and iodine are dissolved in ethanol. The mixture is then refluxed. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified by column chromatography.
-
Yield: Up to 92%.[5]
Microwave-Assisted Synthesis of Pyrazolones[14]
This method describes a rapid, solvent-free synthesis of pyrazolones under microwave irradiation.
-
Reactants: β-Keto ester (e.g., ethyl acetoacetate) (10 mmol), Substituted or unsubstituted hydrazine (10 mmol).
-
Procedure: The β-keto ester and hydrazine are placed in a vessel suitable for microwave synthesis. The mixture is irradiated in a microwave reactor at a specified power and for a short duration (typically a few minutes). After the reaction is complete, the product is allowed to cool. The resulting solid is then purified, often by simple recrystallization from a suitable solvent like ethanol.
-
Yield: High yields are typically obtained in very short reaction times.[13]
Visualization of Pyrazole Synthesis Pathways
The following diagram illustrates the convergence of different synthetic strategies towards the pyrazole core, highlighting the key types of starting materials and reaction classes.
Caption: Overview of major pyrazole synthesis pathways.
This guide provides a comparative overview to aid in the selection of an appropriate synthetic strategy for pyrazole derivatives. For more in-depth information, the cited literature should be consulted.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 9. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
Unambiguous Structure Confirmation of Pyrazole Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of pyrazole derivatives is paramount for understanding structure-activity relationships (SAR) and guiding the design of more effective therapeutic agents.[1] This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of pyrazoles, supported by experimental data and detailed protocols.
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state.[1] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in a crystal lattice.[1] However, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational methods also play vital roles in structural elucidation, often in a complementary fashion.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for pyrazole structure confirmation depends on various factors including the physical state of the sample, the level of structural detail required, and the availability of instrumentation. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution.[2] Mass spectrometry, on the other hand, determines the molecular weight and provides information about the fragmentation pattern, which can be indicative of the structure.[3][4] Computational approaches, such as Density Functional Theory (DFT), are increasingly used to predict and complement experimental data.[5][6]
Table 1: Comparison of Crystallographic Data for Bioactive Pyrazole Derivatives [1]
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolyamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
This table summarizes key crystallographic parameters for three different pyrazolone derivatives, highlighting the distinct packing arrangements in the solid state as revealed by X-ray crystallography.[1]
Table 2: Spectroscopic Data for 1-Methylpyrazole [3]
| Technique | Parameter | Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) H3 | ~7.5 (d) |
| Chemical Shift (δ, ppm) H5 | ~7.4 (d) | |
| Chemical Shift (δ, ppm) H4 | ~6.2 (t) | |
| Chemical Shift (δ, ppm) N-CH₃ | ~3.9 (s) | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) C3 | ~138.7 |
| Chemical Shift (δ, ppm) C5 | ~129.2 | |
| Chemical Shift (δ, ppm) C4 | ~105.4 | |
| Chemical Shift (δ, ppm) N-CH₃ | ~39.1 | |
| Mass Spec. (EI) | Molecular Ion Peak [M]⁺ | m/z 82 |
This table presents a summary of the key spectroscopic data for N-methyl pyrazole, providing a foundational dataset for its characterization by NMR and MS.[3]
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the generalized steps for determining the crystal structure of a pyrazole derivative.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] A series of diffraction images are recorded as the crystal is rotated.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Data Analysis and Visualization: The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general procedure for obtaining ¹H and ¹³C NMR spectra of a pyrazole derivative.
-
Sample Preparation: Approximately 5-10 mg of the pyrazole sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.[3]
-
Instrument Parameters: The spectra are recorded on a 400 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition: For ¹H NMR, a standard single-pulse sequence is used with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds, accumulating 8-16 scans.[3] For ¹³C NMR, a proton-decoupled sequence is used with a longer acquisition time and relaxation delay, and a larger number of scans are accumulated.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts of the signals are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
This protocol provides a general method for the analysis of a pyrazole derivative using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Introduction: A dilute solution of the pyrazole derivative in a volatile solvent is injected into the GC-MS system.[3]
-
GC Parameters: A non-polar capillary column is typically used. The injector temperature is set to 250 °C, and the oven temperature is programmed with a gradient (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min).[3] Helium is used as the carrier gas.[3]
-
MS Parameters: Electron Ionization (EI) at 70 eV is a common ionization mode.[3] The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range of m/z 35-300.[3] The ion source temperature is typically set to 230 °C.[3]
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.[3] Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[7]
Workflow for Pyrazole Structure Confirmation
The following diagram illustrates a typical workflow for the structural elucidation of a pyrazole derivative, comparing the path of X-ray crystallography with other spectroscopic and computational methods.
Caption: Workflow comparing X-ray crystallography with other analytical techniques for pyrazole structure confirmation.
This comprehensive approach, often integrating data from multiple techniques, provides the most complete and reliable structural picture of pyrazole derivatives, which is essential for advancing drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Differentiating Pyrazole Isomers Using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of pyrazole isomers is a critical step in synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive comparison of NMR spectroscopic features that allow for the clear differentiation of pyrazole isomers, supported by experimental data and detailed protocols.
The key to distinguishing pyrazole isomers lies in the distinct electronic environments of the ring protons and carbons, which manifest as unique chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra. Furthermore, advanced techniques such as the Nuclear Overhauser Effect (NOE) provide through-space correlation information, which is invaluable for assigning substituents on the pyrazole ring.
Comparative NMR Data for Pyrazole Isomers
The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons at different positions on the pyrazole ring. These values are influenced by the nature of the substituents (R¹, R³, R⁴, R⁵); however, the relative chemical shifts provide a strong basis for initial isomer identification.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Distinguishing Features |
| H-3 / C-3 | 7.5 - 8.0 | 138 - 155 | In N-substituted pyrazoles, the chemical shift of C-3 is sensitive to the substituent at N-1. |
| H-4 / C-4 | 6.2 - 6.5 | 100 - 110 | The C-4 carbon is typically the most shielded carbon in the pyrazole ring.[1] Its chemical shift is sensitive to solvent effects and hydrogen bonding.[2][3] |
| H-5 / C-5 | 7.5 - 8.0 | 128 - 145 | In N-substituted pyrazoles, H-5 often shows a Nuclear Overhauser Effect (NOE) with the substituent at the N-1 position, which is a key method for distinguishing 1,3- and 1,5-disubstituted isomers. |
| N-H | 10.0 - 13.0 (broad) | - | The chemical shift is highly dependent on solvent and concentration. In symmetrically substituted pyrazoles, fast proton exchange can lead to averaged signals for the 3- and 5-positions.[4] |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS). Data is compiled from various sources and may vary based on solvent, concentration, and substituents.[1][5][6][7]
Experimental Protocols
Accurate and reproducible NMR data is contingent on standardized experimental procedures.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its good solubilizing power and relatively inert nature. Deuterated dimethyl sulfoxide (DMSO-d₆) is used for less soluble compounds and to observe exchangeable protons like N-H protons, which appear as broader signals.[1]
-
Concentration: Typically, 5-10 mg of the pyrazole sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
This experiment is crucial for determining spatial proximity between protons.
-
A standard noesygpph pulse sequence can be used.
-
Mixing time (d8): 500-800 ms is a good starting point to observe key NOE correlations.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a systematic approach to differentiating pyrazole isomers using NMR spectroscopy.
Caption: Workflow for pyrazole isomer differentiation using NMR.
Case Study: Differentiating 1,3- and 1,5-Disubstituted Pyrazoles
The most common challenge is distinguishing between 1,3- and 1,5-disubstituted pyrazoles. The key lies in the Nuclear Overhauser Effect (NOE), which is a through-space interaction between protons that are close to each other (< 5 Å).[8]
-
1,5-Disubstituted Pyrazole: Irradiation of the protons on the N-1 substituent will result in an NOE enhancement of the H-5 proton signal.
-
1,3-Disubstituted Pyrazole: Irradiation of the protons on the N-1 substituent will not show a significant NOE to the H-3 proton due to the larger distance. Instead, an NOE may be observed to the pyrazole H-5 proton, if present, or other nearby protons.
The analysis of long-range coupling constants can also be informative. For example, the coupling between the N-1 substituent and the pyrazole ring protons can sometimes provide clues about the substitution pattern.
By systematically applying these NMR techniques and comparing the acquired data with established values, researchers can confidently and accurately determine the isomeric structure of their synthesized pyrazole compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Biological Activity of Pyrazole-Based Scaffolds: A Guide for Drug Discovery Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, most notably the anti-inflammatory agent Celecoxib.[1] This guide provides a comparative overview of the biological activities of different pyrazole-based scaffolds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data and experimental protocols.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various pyrazole-based scaffolds against different therapeutic targets.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Pyrazole Scaffold/Derivative | Target(s) | Reported Activity (IC₅₀/Inhibition) | Selectivity | Reference |
| Celecoxib | COX-2 | - | ~10-20 times more selective for COX-2 over COX-1 | [1][3] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 / COX-2 | IC₅₀ = 4.5 µM / 0.02 µM | High for COX-2 | [1] |
| 3,5-diarylpyrazoles | COX-2 | IC₅₀ = 0.01 µM | - | [1] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | IC₅₀ = 0.03 µM / 0.12 µM | Dual inhibitor | [1] |
| Pyrazolo-pyrimidine | COX-2 | IC₅₀ = 0.015 µM | - | [1] |
| Pyrazole-pyrazoline (Comp. 9b) | TNF-α | 66.4% inhibition (LPS-induced) | - | [4] |
| Pyrazole derivative (Comp. 2a) | COX-2 | IC₅₀ = 19.87 nM | - | [5] |
| Pyrazole derivative (Comp. 3b) | COX-1 / COX-2 | IC₅₀ = 876.1 nM / 39.43 nM | SI = 22.21 | [5] |
| Pyrazole derivative (Comp. 5b) | COX-1 / COX-2 | IC₅₀ = 676.7 nM / 38.73 nM | SI = 17.47 | [5] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Pyrazole Scaffold/Derivative | Target(s)/Cell Line(s) | Reported Activity (IC₅₀) | Mechanism of Action | Reference |
| Polysubstituted pyrazole (Comp. 59) | HepG2 (Hepatocellular carcinoma) | 2 µM | DNA binding | [6] |
| Indole-pyrazole (Comp. 33 & 34) | HCT116, MCF7, HepG2, A549 / CDK2 | < 23.7 µM / 0.074 & 0.095 µM | CDK2 Inhibition | [6] |
| Pyrazole carbaldehyde (Comp. 43) | MCF7 (Breast cancer) / PI3 Kinase | 0.25 µM | PI3 Kinase Inhibition | [6] |
| Thiazolyl pyrazole hybrid (Comp. 181) | A549, MCF-7, HeLa | 6.34 - 9.05 µM | Antiproliferative | [7] |
| Benzimidazole linked pyrazole | MCF-7, A549, HepG2 / EGFR | Potent antiproliferative activity | EGFR Inhibition | [8] |
| Cambinol (Naphthyl pyrazolone base) | SIRT1 / SIRT2 | ~50 µM | Sirtuin Inhibition | [9] |
| Pyrazolone analogue (Comp. 24) | SIRT2 | - | >15.4-fold selective for SIRT2 | [10] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Pyrazole Scaffold/Derivative | Tested Organism(s) | Reported Activity (MIC) | Reference |
| Imidazothiadiazole-pyrazole (21c & 23h) | Multi-drug resistant bacteria | 0.25 µg/mL | [11] |
| Pyrazole Carbothiohydrazide (21a) | Bacteria / Fungi | 62.5–125 µg/mL / 2.9–7.8 µg/mL | [12] |
| Pyrano[2,3-c]pyrazole (III) | Bacillus subtilis | 125 µg/mL | [13] |
| Fused pyrazole-pyrimidine (37) | Aspergillus fumigatus | 6.25 µg/mL | [14] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in this guide.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the production of prostaglandins by COX enzymes.
-
Objective: To measure the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.
-
Principle: A colorimetric inhibitor screening assay that measures the peroxidase component of cyclooxygenases. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (chromogen)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate and reader
-
-
Procedure:
-
To each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations (typically from a serial dilution). For control wells, add the vehicle (DMSO).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (substrate) and TMPD (colorimetric probe).
-
Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Selectivity Index (SI) is often calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).[5]
-
MTT Cytotoxicity Assay (In Vitro)
This assay is used to assess the antiproliferative effect of compounds on cancer cell lines.
-
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
-
Principle: The assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)[8]
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Objective: To find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration that shows no turbidity.
-
Materials:
-
Procedure:
-
Perform a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
-
Conclusion
The pyrazole scaffold remains a highly valuable core structure in modern drug discovery. Its derivatives exhibit a remarkable range of biological activities, including potent and selective anti-inflammatory effects through COX-2 inhibition, significant anticancer activity via inhibition of various kinases and other pathways, and broad-spectrum antimicrobial properties.[1][2][6] The data and protocols presented in this guide underscore the versatility of the pyrazole nucleus and provide a foundation for researchers and drug development professionals to design and evaluate new therapeutic agents based on this privileged scaffold. Further exploration of structure-activity relationships will continue to unlock the full potential of pyrazole-based compounds in addressing unmet medical needs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. srrjournals.com [srrjournals.com]
- 9. Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Computational Showdown: Unraveling the Tautomeric Equilibrium of 1-Methyl-1H-pyrazol-3(2H)-one
A deep dive into the computational analysis of 1-Methyl-1H-pyrazol-3(2H)-one's tautomeric forms, this guide offers researchers, scientists, and drug development professionals a comparative overview of its equilibrium, supported by computational data and detailed methodologies.
The tautomerism of pyrazolone derivatives is a subject of significant interest in medicinal chemistry and drug design, as the prevalent tautomer can profoundly influence a molecule's biological activity and physicochemical properties. This compound, a core scaffold in many pharmaceutical compounds, exists in a dynamic equilibrium between three primary tautomeric forms: the ketone form (this compound, denoted as CH ), the enol form (1-Methyl-1H-pyrazol-3-ol, OH ), and the imine form (1-Methyl-2,3-dihydro-1H-pyrazol-3-one, NH ). Understanding the relative stability and population of these tautomers is crucial for predicting molecular interactions and guiding rational drug design.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these tautomeric equilibria. This guide compares the findings from various computational studies, presenting key quantitative data in a clear, tabular format, and provides detailed insights into the methodologies employed.
Tautomeric Equilibrium Landscape: A Quantitative Comparison
The relative stability of the CH , OH , and NH tautomers of pyrazolone derivatives is a delicate balance influenced by electronic effects, intramolecular interactions, and the surrounding solvent environment. Computational studies consistently show that the relative energies of these tautomers can vary significantly. While specific data for this compound is often embedded within broader studies on substituted pyrazolones, the general trends provide valuable insights.
Below is a summary of typical computational data for a closely related analog, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which illustrates the energetic differences between the tautomers in the gas phase and in solution.[1][2]
| Tautomer | Relative Energy (Gas Phase, kcal/mol)[1] | Relative Energy (Ethanol, kcal/mol)[1] | Relative Energy (Water, kcal/mol)[1] |
| CH | 0.00 | 0.00 | 0.00 |
| NH | 7.84 | 1.31 | 1.19 |
| OH | 10.35 | 11.23 | 11.29 |
Note: The data presented is for 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as a representative example. The CH form is considered the reference with a relative energy of 0.00 kcal/mol.
These findings highlight that in the gas phase, the CH form is the most stable. However, the energy difference between the CH and NH forms decreases significantly in polar solvents, suggesting a shift in the equilibrium towards the NH tautomer in solution.[1] The OH form is consistently found to be the least stable across different environments.[1]
Visualizing the Equilibrium and a Typical Computational Workflow
To better understand the relationships between the tautomers and the process of their computational analysis, the following diagrams are provided.
Caption: Tautomeric equilibrium of this compound.
Caption: A typical computational workflow for analyzing tautomeric equilibrium.
Experimental Protocols: A Look at the Computational Methodology
The accuracy of computational predictions is highly dependent on the chosen theoretical methods. The following outlines a typical and robust protocol for the computational analysis of pyrazolone tautomerism, as synthesized from various studies.[3][4][5]
1. Structure Preparation:
-
Initial 3D structures of the CH , NH , and OH tautomers of this compound are generated using a molecular builder.
2. Geometry Optimization:
-
The geometries of all tautomers are optimized without constraints using Density Functional Theory (DFT).
-
A commonly used functional is B3LYP, which provides a good balance between accuracy and computational cost.[3][4]
-
A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide sufficient flexibility for describing the electronic structure.[3][4]
3. Vibrational Frequency Analysis:
-
Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
4. Solvent Effects:
-
To model the influence of a solvent, implicit solvent models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method are utilized.[1][2]
-
Calculations are typically performed for different solvents (e.g., water, ethanol, chloroform) to assess the impact of solvent polarity on the tautomeric equilibrium.[1][3]
5. Thermochemical Analysis:
-
From the optimized and frequency-calculated structures, thermodynamic properties such as electronic energies, Gibbs free energies, and enthalpies are extracted.
-
The relative energies of the tautomers are then calculated to determine their relative stabilities. The Boltzmann distribution can be used to estimate the population of each tautomer at a given temperature.
Conclusion
The computational analysis of this compound's tautomeric equilibrium provides invaluable insights for drug discovery and development. DFT calculations consistently predict the relative stabilities of the CH , NH , and OH tautomers, with the equilibrium being sensitive to the solvent environment. The methodologies outlined in this guide represent a standard and reliable approach for researchers seeking to computationally investigate the tautomerism of pyrazolone derivatives and other heterocyclic systems. By understanding the predominant tautomeric forms, scientists can make more informed decisions in the design of novel therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone [ijmc.kashanu.ac.ir]
- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 1-Methyl-1H-pyrazol-3(2H)-one (Edaravone) and Other Pyrazole-Based Compounds in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methyl-1H-pyrazol-3(2H)-one, widely known as Edaravone, and other pyrazole-based compounds in the context of kinase inhibition and their impact on cellular signaling pathways. While Edaravone is primarily recognized for its potent antioxidant and neuroprotective properties, this guide also explores its influence on kinase signaling cascades in comparison to pyrazole derivatives designed as direct kinase inhibitors.
Performance Comparison of Pyrazole-Based Compounds
The following tables summarize the biological activities of Edaravone and a selection of alternative pyrazole-based kinase inhibitors.
Table 1: Biological Activity of this compound (Edaravone)
| Compound | Primary Mechanism | Cellular Effect | Relevant Assays |
| This compound (Edaravone) | Free Radical Scavenger | Neuroprotection, Inhibition of Oxidative Stress | Lipid peroxidation assays, cell viability assays under oxidative stress |
Note: Direct kinase inhibition with IC50 values for Edaravone is not prominently reported in the scientific literature. Its effects on kinase signaling pathways are likely indirect consequences of its antioxidant activity.
Table 2: Kinase Inhibition Profile of Alternative Pyrazole-Based Compounds
| Compound ID/Name | Target Kinase(s) | IC50 (nM) | Reference Compound |
| Compound 3f | JAK1 | 3.4 | Ruxolitinib |
| JAK2 | 2.2 | ||
| JAK3 | 3.5 | ||
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | - |
| Compound 22 | CDK2 | 24 | AT7518 |
| CDK5 | 23 | ||
| Tozasertib (AZD1152) | Aurora B | - | - |
| Compound 6 | Aurora A | 160 | - |
| Compound 1 | CDK16 | 18.0 (EC50) | - |
Experimental Methodologies
Detailed protocols are crucial for the reproducibility and validation of experimental findings. Below are representative methodologies for assessing the activities of these compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., pyrazole-based inhibitor) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiation: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Oxidative Stress Assay (for Edaravone)
This assay evaluates the ability of a compound to protect cells from oxidative damage.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Edaravone
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), or 6-hydroxydopamine)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Edaravone for a specified pre-incubation period.
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (excluding the untreated control wells).
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value, which represents the concentration of Edaravone required to achieve 50% of the maximum protective effect.
Visualizing Molecular Interactions and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways influenced by the compounds discussed.
Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Caption: A generalized experimental workflow for evaluating pyrazole-based compounds.
A Comparative Guide to the Analytical Validation for the Quantitative Analysis of Pyrazolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of pyrazolone derivatives, with a focus on the widely used non-steroidal anti-inflammatory drug (NSAID), Metamizole (Dipyrone). It offers a detailed overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, supported by experimental data and detailed protocols. This guide is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.
Comparison of Analytical Methods
The choice of analytical method for the quantification of pyrazolones is dependent on the matrix, the required sensitivity, and the specific pyrazolone derivative being analyzed. HPLC-UV is a robust and widely available technique suitable for the analysis of pharmaceutical formulations.[1][2] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the analysis of biological samples where lower concentrations and complex matrices are expected.[3][4]
Quantitative Performance Data
The following tables summarize the validation parameters for representative HPLC-UV and LC-MS/MS methods for the analysis of Metamizole and its metabolites.
Table 1: HPLC-UV Method Validation for Metamizole in Pharmaceutical Dosage Forms
| Validation Parameter | HPLC-UV Method 1[2] | HPLC-UV Method 2[5] |
| Analyte(s) | Metamizole, Thiamine, Pyridoxine | Metamizole, Caffeine |
| Linearity Range (µg/mL) | Metamizole: 150-350 | Metamizole: 5.0–35.0 |
| Correlation Coefficient (r²) | > 0.999 | Not Reported |
| Accuracy (% Recovery) | 100.26% | 99.3% |
| Precision (% RSD) | 2.09% | < 2% |
| Limit of Detection (LOD) | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 2: LC-MS/MS Method Validation for Metamizole Metabolites in Human Plasma
| Validation Parameter | LC-MS/MS Method[3][4] |
| Analyte(s) | 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA) |
| Linearity Range | R > 0.996 for all metabolites |
| Correlation Coefficient (r) | > 0.996 |
| Accuracy (% of Nominal) | 93.1–106.0% |
| Precision (% RSD) | ≤ 12.7% |
| Mean Recovery (%) | > 91.8% |
| Ion Suppression (%) | < 13.1% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
HPLC-UV Method for Metamizole in Tablets
This protocol is adapted from a method for the simultaneous assay of metamizole, thiamine, and pyridoxine in tablets.[2]
1. Materials and Reagents:
-
Metamizole reference standard
-
Sodium sulfite
-
Methanol (HPLC grade)
-
Phosphate buffer (35mM, pH 3.0)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: RP C8(2) (150 x 4.6 mm, 5 µm particle size)[2]
-
Mobile Phase: Phosphate buffer (35mM, pH 3.0) and methanol (80:20 v/v) containing 0.5 mg/mL sodium sulfite[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Detection: UV at 275 nm[2]
-
Column Temperature: 25 °C[6]
3. Standard Solution Preparation:
-
Prepare a stock solution of metamizole reference standard in a suitable solvent.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
4. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.[1]
-
Accurately weigh an amount of powder equivalent to a single dose of metamizole.[1]
-
Dissolve the powder in water containing 1.5 mg/mL sodium sulfite.[1][2]
-
Sonicate the solution for approximately 15 minutes and then centrifuge.[1]
-
Collect the supernatant and dilute it with the mobile phase to a concentration within the calibration range.[1]
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of metamizole in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
LC-MS/MS Method for Metamizole Metabolites in Human Plasma
This protocol is based on a method for the bioanalysis of the major metamizole metabolites in human plasma.[3][4]
1. Materials and Reagents:
-
Reference standards for 4-methylaminoantipyrine (MAA), 4-aminoantipyrine (AA), 4-formylaminoantipyrine (FAA), and 4-acetylaminoantipyrine (AAA)
-
Internal standards (deuterated analogs of the metabolites)
-
Methanol (LC-MS grade)
-
Formic acid
-
Human plasma (drug-free)
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic details and mass spectrometric parameters need to be optimized for the specific instrument used.
3. Standard Solution Preparation:
-
Prepare individual stock solutions of each metabolite and internal standard in methanol.
-
Prepare working standard solutions by combining and diluting the stock solutions.
-
Prepare calibration standards by spiking drug-free human plasma with the working standard solutions to cover the desired concentration range.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (or calibration standard) into a microcentrifuge tube.[4]
-
Add 200 µL of cold methanol containing the internal standards and 0.1% formic acid.[4]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[4]
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
5. Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for each metabolite and internal standard.
-
Quantify the metabolites in the samples using the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.
Caption: General workflow for analytical method validation.
Proposed Signaling Pathway for Metamizole's Analgesic Action
This diagram illustrates the proposed mechanism of action for the analgesic effects of metamizole, involving both COX inhibition and modulation of the endocannabinoid system.
Caption: Proposed mechanism of metamizole's analgesic action.
References
- 1. benchchem.com [benchchem.com]
- 2. ejurnal.setiabudi.ac.id [ejurnal.setiabudi.ac.id]
- 3. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-Methyl-1H-pyrazol-3(2H)-one: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-1H-pyrazol-3(2H)-one, a compound frequently used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step-by-Step Disposal Procedures
The recommended and primary method for the disposal of this compound is through a licensed and certified chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally responsible and compliant manner.
Step 1: Waste Segregation
Proper segregation of chemical waste is a critical first step to prevent unintended reactions and ensure correct disposal pathways.
-
Solid Waste:
-
Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid compound, should also be placed in this designated solid waste container.[2][3]
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[2]
-
Do not mix solutions of this compound with other incompatible waste streams. For example, organic solvent solutions should not be combined with aqueous waste.
-
Step 2: Container Selection and Labeling
The integrity and clear labeling of waste containers are essential for safe storage and subsequent disposal.
-
Container Requirements:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[5][7]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
List all constituents of the waste, including solvents, with their approximate concentrations or percentages.[5][6]
-
Indicate the date when the waste was first added to the container.
-
Step 3: Storage of Waste Pending Disposal
Proper storage of chemical waste is vital for maintaining a safe laboratory environment.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, often referred to as a Satellite Accumulation Area (SAA).[6][7]
-
This area should be under the control of laboratory personnel and away from normal lab activities.[3]
-
Segregate containers of incompatible materials using physical barriers or secondary containment.[3][4][8]
-
The storage area should be cool and dry.
Step 4: Arranging for Professional Disposal
The disposal of laboratory chemical waste must be handled by qualified professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with a detailed inventory of the waste, including the information from the container labels.
-
Follow all institutional and regulatory procedures for waste handover.
Summary of Key Disposal Information
| Waste Type | Container | Labeling | Storage | Disposal Method |
| Solid this compound & Contaminated Materials | Sealable, chemically compatible container | "Hazardous Waste", full chemical name, and list of contents | Designated Satellite Accumulation Area, segregated from incompatibles | Licensed chemical waste disposal service |
| Liquid solutions of this compound | Sealable, chemically compatible liquid waste container | "Hazardous Waste", full chemical name, all components with concentrations | Designated Satellite Accumulation Area, segregated from incompatibles | Licensed chemical waste disposal service |
Disposal Workflow
Caption: A flowchart illustrating the key steps for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Diagram showing the logical progression from safe handling to compliant disposal of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. vumc.org [vumc.org]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. boomwaste.com [boomwaste.com]
Personal protective equipment for handling 1-Methyl-1H-pyrazol-3(2H)-one
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-1H-pyrazol-3(2H)-one (CAS No. 52867-35-3) was available in the public domain at the time of this writing. The following safety and handling information is based on data for structurally similar compounds, such as 1-Phenyl-3-methyl-5-pyrazolone and other pyrazole derivatives. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2][3][4][5][6] A comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles causing serious eye irritation.[1][2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which may cause irritation.[2][6] Glove integrity should be inspected before each use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[1][2][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2][4] | Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[2][3] |
Safe Handling and Storage
Proper handling and storage procedures are vital to maintain the chemical's integrity and prevent accidents.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.
-
Donning PPE: Put on all required PPE as outlined in Table 1 before handling the chemical.
-
Dispensing: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2][4] Avoid generating dust.
-
Work Practice: Do not eat, drink, or smoke in the laboratory.[1][2][5] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
Experimental Protocol: Chemical Spill Cleanup
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2][4] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Disposal Plan
Chemical waste must be disposed of following institutional and governmental regulations.[4] Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this compound waste. Do not dispose of down the drain.[4]
Logical Workflow for Chemical Handling
The following diagram illustrates the key decision points and steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
